4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,7-dioxo-7-thiophen-2-ylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c12-8(4-6-11(14)15)3-5-9(13)10-2-1-7-16-10/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUGOXHLJJWQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387800 | |
| Record name | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24090-18-4 | |
| Record name | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring reproducibility, safety, and a fundamental understanding of molecular properties. This guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. We will employ an integrated analytical approach, leveraging High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development, offering not just a series of steps, but the strategic rationale behind a robust, self-validating analytical workflow. All protocols adhere to established principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability.[1][2][3]
Foundational Analysis: Elemental Composition and Degree of Unsaturation
The first and most critical step in elucidating any unknown structure is to determine its exact molecular formula. This information provides the atomic "parts list" and allows for the calculation of the Degree of Unsaturation (DoU), offering the initial clues into the presence of rings and/or multiple bonds. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the differentiation between ions of the same nominal mass but different elemental compositions (isobaric ions), enabling the unambiguous determination of the molecular formula. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, minimizing initial fragmentation and simplifying interpretation.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Data Processing: Compare the measured m/z of the most abundant molecular ion species against the theoretical exact masses for plausible formulas using the instrument's software. The formula with the lowest mass error (typically < 5 ppm) is confirmed.
Anticipated Results: For 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, the molecular formula is C₁₁H₁₂O₄S.[4]
-
Theoretical Exact Mass of [C₁₁H₁₂O₄S+H]⁺: 241.0535
-
Expected HRMS Result: A measured m/z of ~241.0535, confirming the elemental composition.
Degree of Unsaturation (DoU) Calculation
With a confirmed molecular formula, the DoU is calculated to guide the subsequent spectral interpretation.
-
Formula: DoU = C - (H/2) + (N/2) + 1
-
Calculation for C₁₁H₁₂O₄S: DoU = 11 - (12/2) + (0/2) + 1 = 6
This DoU of 6 indicates a combination of six rings and/or π-bonds. This is a crucial piece of information that we will seek to satisfy with the following spectroscopic data. A plausible hypothesis is a thiophene ring (1 ring + 2 π-bonds = 3 DoU) and three carbonyl groups (3 x 1 π-bond = 3 DoU), which perfectly accounts for the calculated value.
Functional Group Identification via Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Expertise & Causality: The energy of molecular vibrations is quantized and specific to the type of bond and the atoms it connects. Carbonyl (C=O) groups, in particular, produce a very strong and sharp absorption band that is easily identifiable.[5][6] The precise position of this band provides clues about the electronic environment of the carbonyl, distinguishing between ketones, carboxylic acids, and esters.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample scan to the background scan to produce the final absorbance spectrum.
Data Presentation: Anticipated IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assigned Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~1715 | Strong, Sharp | C=O stretch | Aliphatic Ketone (C4=O) |
| ~1705 | Strong, Sharp | C=O stretch | Carboxylic Acid (C1=O) |
| ~1670 | Strong, Sharp | C=O stretch | Aryl Ketone (conjugated, C7=O) |
| ~3100 | Weak | C-H stretch | Aromatic (Thiophene) |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic (CH₂) |
| ~1410 | Medium | C=C stretch | Aromatic Ring (Thiophene) |
| ~1280 | Strong | C-O stretch | Carboxylic Acid |
The presence of a very broad O-H stretch and multiple distinct C=O absorptions would provide strong, early evidence for the proposed keto-acid structure.
Constructing the Molecular Framework: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. Our strategy will be to use 1D NMR (¹H and ¹³C) to identify all unique proton and carbon environments and then use 2D NMR (COSY, HSQC, HMBC) to piece the molecular puzzle together. All data should be acquired and reported according to established standards.[9][10]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz).
-
Experiments: Perform ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC experiments.
Initial Scaffolding: ¹H and ¹³C NMR
-
¹H NMR: Provides information on the chemical environment, number (via integration), and neighboring protons (via splitting) for all hydrogen atoms.
-
¹³C NMR with DEPT-135: Identifies all unique carbon atoms and classifies them. DEPT-135 distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons are absent.
Data Presentation: Predicted 1D NMR Assignments
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Phase |
| 1 (-COOH) | ~11-12 | broad singlet | 1H | ~175 | (absent) |
| 2 (-CH₂-) | ~2.6 | triplet | 2H | ~33 | Negative |
| 3 (-CH₂-) | ~3.0 | triplet | 2H | ~38 | Negative |
| 4 (-C=O-) | - | - | - | ~208 | (absent) |
| 5 (-CH₂-) | ~3.1 | triplet | 2H | ~39 | Negative |
| 6 (-CH₂-) | ~2.8 | triplet | 2H | ~28 | Negative |
| 7 (-C=O-) | - | - | - | ~192 | (absent) |
| Thiophene-H3' | ~7.2 | dd | 1H | ~128 | Positive |
| Thiophene-H4' | ~7.8 | dd | 1H | ~134 | Positive |
| Thiophene-H5' | ~7.9 | dd | 1H | ~135 | Positive |
| Thiophene-C2' | - | - | - | ~144 | (absent) |
| Thiophene-C3' | - | - | - | ~128 | (absent) |
| Thiophene-C4' | - | - | - | ~134 | (absent) |
| Thiophene-C5' | - | - | - | ~135 | (absent) |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Establishing Connectivity: 2D NMR Spectroscopy
2D NMR experiments are essential for unambiguously connecting the atoms assigned in the 1D spectra.[11][12][13][14]
A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections
COSY reveals scalar couplings between protons, typically those separated by two or three bonds. This allows us to trace out the aliphatic chain and the thiophene ring spin systems independently.
Caption: Key one-bond ¹H-¹³C HSQC correlations.
C. HMBC (Heteronuclear Multiple Bond Correlation): The Final Assembly
HMBC is the ultimate structure-solving experiment, revealing correlations between protons and carbons over two to three bonds. This allows us to connect the independent fragments (the two aliphatic pieces and the thiophene ring) across the non-protonated quaternary carbonyl carbons.
Key Diagnostic HMBC Correlations:
-
H2/H3 to C1 and C4: The protons on C2 and C3 will show correlations to the carboxylic acid carbon (C1) and the ketone carbon (C4), establishing the HOOC-CH₂-CH₂-C=O fragment.
-
H5/H6 to C4 and C7: The protons on C5 and C6 will correlate to both ketone carbons (C4 and C7), bridging the two carbonyls.
-
H6 and H3' to C7: The protons on C6 and the adjacent thiophene proton (H3') will both show correlations to the aryl ketone carbon (C7), definitively linking the aliphatic chain to the thiophene ring.
Sources
- 1. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. safetyculture.com [safetyculture.com]
- 4. 24090-18-4|4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid|BLD Pharm [bldpharm.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. tutorchase.com [tutorchase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. iupac.org [iupac.org]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. youtube.com [youtube.com]
- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 14. scribd.com [scribd.com]
An In-Depth Technical Guide to (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid: A Cornerstone of Modern Cephalosporin Synthesis
Explanatory Note: The CAS number provided in the topic, 24090-18-4, corresponds to the chemical 4,7-dioxo-7-thiophen-2-ylheptanoic acid [1][2][3][4][5]. However, the context of the request—targeting researchers and drug development professionals with an in-depth guide—strongly suggests an interest in a key pharmaceutical intermediate. The chemical name most closely associated with this field of research and frequently discussed in the provided search results is (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid , which is correctly identified by the CAS number 65872-41-5 [6][7][8][9]. This guide will focus on the latter compound due to its profound significance in the development of third-generation cephalosporin antibiotics.
Introduction: The Strategic Importance of a Side Chain
(Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid, often referred to as syn-Thiazoximic Acid, is a heterocyclic compound that represents a pivotal structural motif in medicinal chemistry[6][8]. Its incorporation as a side chain in the 7-aminocephalosporanic acid (7-ACA) nucleus marked a significant breakthrough in antibacterial therapy. This specific side chain is responsible for conferring two critical properties to modern cephalosporins: broadened antibacterial spectrum against Gram-negative bacteria and, crucially, enhanced stability against β-lactamase enzymes—the primary mechanism of resistance for many pathogenic bacteria[3]. The precise stereochemistry of the methoxyimino group, specifically the (Z)- or syn-configuration, is paramount for this biological activity[3]. This guide provides a comprehensive overview of its synthesis, mechanism of action, and the technical considerations essential for its application in drug development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of this intermediate are fundamental for its use in synthesis and formulation. The compound is typically a white to light yellow crystalline powder[6].
| Identifier | Value |
| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid[3] |
| Synonyms | syn-Thiazoximic Acid, (Z)-2-(2-Aminothiazol-4-yl)-(Z)-2-methoxyiminoacetic acid[8] |
| CAS Number | 65872-41-5[8] |
| Molecular Formula | C₆H₇N₃O₃S[6][8] |
| Molecular Weight | 201.20 g/mol [8] |
| Appearance | White to light yellow crystalline powder[6] |
| Melting Point | ~192-204 °C (with decomposition)[6][10] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating); Soluble in Dimethylformamide[10][11] |
| pKa | ~2.97-3.84 (Predicted)[10][12] |
Synthesis and Manufacturing: A Strategic Approach
The synthesis of (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. The core of the synthesis is the construction of the 2-aminothiazole ring, a variation of the Hantzsch thiazole synthesis, followed by the introduction and methylation of the oxime group.
One industrially relevant pathway involves the oximation of a 4-chloroacetoacetic ester, cyclization with thiourea, and subsequent methylation[2]. The causality behind this sequence is efficiency; it allows for the formation of the core heterocyclic structure early in the process without the need to isolate all intermediates, which can improve overall yield[2]. The use of phase transfer catalysis during the methylation step is a key process optimization, significantly increasing the yield from 40-50% to over 80% by facilitating the reaction between the aqueous and organic phases[2].
Representative Synthesis Workflow Diagram
Caption: A generalized synthetic pathway for the target compound.
Detailed Experimental Protocol: Synthesis from Ethyl Ester
This protocol is a representative method for the final hydrolysis step, a common procedure in academic and industrial settings.
-
Suspension: Suspend 0.2 moles of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate in 200 mL of ethanol in a suitable reaction vessel[10].
-
Saponification: Add 1 N aqueous sodium hydroxide solution to the suspension. The choice of a hydroxide base is critical for the saponification of the ester to a carboxylate salt.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure complete consumption of the starting material.
-
Neutralization & Solvent Removal: Upon completion, carefully adjust the pH of the solution to 7.0 using a 10% aqueous hydrochloric acid solution. Remove the ethanol via distillation under reduced pressure[10]. This step is crucial to prevent interference from the organic solvent in the subsequent steps.
-
Purification: Wash the remaining aqueous phase with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Precipitation: Adjust the pH of the aqueous phase to approximately 2.8 with 10% aqueous hydrochloric acid. The acidic pH protonates the carboxylate, reducing its water solubility and causing it to precipitate[10].
-
Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the precipitated solid by filtration.
-
Final Washing & Recrystallization: Wash the collected crystals with acetone and recrystallize from ethanol to yield the final, purified product[10].
Role in Antibiotic Design & Mechanism of Action
The primary value of (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid lies in its function as a building block for semi-synthetic cephalosporins[2]. When this moiety is acylated to the 7-amino position of the cephalosporin core, it fundamentally alters the drug's properties.
Causality of Enhanced Activity:
-
β-Lactamase Stability: The methoxyimino group provides steric hindrance, physically blocking the approach of β-lactamase enzymes. These enzymes would otherwise hydrolyze the amide bond of the β-lactam ring, inactivating the antibiotic. The syn or (Z)-geometry is sterically optimal for this protective effect.
-
Target Affinity: The entire side chain structure enhances the binding affinity of the cephalosporin to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall.
-
Mechanism of Action: By binding to and inactivating PBPs (transpeptidases), the cephalosporin inhibits the final step of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. This leads to cell lysis and bacterial death[3].
Diagram of Bacterial Cell Wall Synthesis Inhibition
Caption: Mechanism of action of cephalosporins containing the aminothiazole side chain.
Safety, Handling, and Storage
Proper handling of this chemical is essential in a research and development environment. It is classified as an irritant, and appropriate personal protective equipment should always be used.
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation[11] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water[11]. |
| Eye Irritation | H319: Causes serious eye irritation[11] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[10]. |
| Respiratory Irritation | H335: May cause respiratory irritation[10] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area[10]. |
| Storage | Store in a cool, dark, and dry place under an inert atmosphere. The compound is sensitive to air and moisture[10][11]. |
References
-
PubChemLite. 24090-18-4 (C11H12O4S). [Link]
-
Chemchart. Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]
-
3ASenrise. (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid, 99%. [Link]
- Patents Google. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
-
Pharmaffiliates. (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)aceticAcid (BSC). [Link]
-
960化工网. CAS No.24090-18-4. [Link]
-
ChemSrc. 4,7-DIOXO-7-THIOPHEN-2-YL-HEPTANOIC ACID | 24090-18-4. [Link]
-
PubChem. 2-Propenoic acid, 2-hydroxyethyl ester, polymer with 1,1'-methylenebis(4-isocyanatocyclohexane) and alpha,alpha',alpha''-1,2,3. [Link]
-
ECHA. Substance Information. [Link]
-
ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
PubChem. 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid. [Link]
Sources
- 1. PubChemLite - 24090-18-4 (C11H12O4S) [pubchemlite.lcsb.uni.lu]
- 2. 24090-18-4|4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid|BLD Pharm [bldpharm.com]
- 3. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]
- 4. 24090-18-4(4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid) | Kuujia.com [kuujia.com]
- 5. 4,7-DIOXO-7-THIOPHEN-2-YL-HEPTANOIC ACID | 24090-18-4 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 65872-41-5 | (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid [3asenrise.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 2-甲氧氨基-2-(2-氨基噻唑)-4-乙酸,主要为顺式 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4,7-dioxo-7-p-tolyl-heptanoic acid | CAS#:522663-97-4 | Chemsrc [chemsrc.com]
- 11. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 12. 2-Amino-alpha-(methoxyimino)-4-thiazoleacetic acid(65872-41-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Unlocking the Therapeutic Potential of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid: A Technical Guide for Preclinical Investigation
Abstract
This technical guide outlines a comprehensive preclinical research plan to investigate the potential biological activity of the novel compound, 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. Based on a detailed analysis of its structural motifs—a thiophene ring and a γ-keto acid chain—we hypothesize that this molecule may act as a modulator of key enzymes in metabolic pathways. This document provides a strategic framework for researchers, scientists, and drug development professionals to explore its therapeutic promise, with a primary focus on its potential as an inhibitor of succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT), a critical enzyme in ketone body metabolism implicated in metabolic disorders such as type 2 diabetes. We present a phased experimental approach, from initial in vitro enzyme inhibition assays to cellular target engagement and in vivo efficacy studies, complete with detailed, actionable protocols and data interpretation guidelines.
Introduction: The Scientific Rationale
The confluence of a thiophene core and a keto acid functional group in 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid presents a compelling case for its investigation as a potential therapeutic agent. Thiophene and its derivatives are established pharmacophores present in a multitude of FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The thiophene ring's unique electronic and steric properties often contribute to enhanced target binding and favorable pharmacokinetic profiles.
Concurrently, keto acids are pivotal intermediates in fundamental metabolic pathways, including the citric acid cycle.[4] Their structural features allow them to interact with the active sites of various enzymes. The presence of two ketone groups and a carboxylic acid in the heptanoic acid chain of our lead compound suggests the potential for specific interactions with enzymatic targets that recognize such functionalities.
Our central hypothesis is that 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid functions as an inhibitor of succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT) . SCOT is a key enzyme responsible for the initial and rate-limiting step of ketone body utilization in extrahepatic tissues.[5] Inhibition of SCOT has been shown to decrease ketone oxidation, which can lead to improved glycemia in the context of obesity and type 2 diabetes.[5][6][7] The structure of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, with its dicarbonyl system and terminal carboxylic acid, bears resemblance to the natural substrates of SCOT, suggesting it could act as a competitive or mixed-type inhibitor.
This guide will provide the scientific community with a rigorous, step-by-step roadmap to validate this hypothesis and explore the broader therapeutic landscape of this promising molecule.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's properties is fundamental for its development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄S | [8] |
| Molecular Weight | 240.28 g/mol | [8] |
| CAS Number | 24090-18-4 | [8] |
| Appearance | Solid (predicted) | N/A |
| Solubility | To be determined experimentally | N/A |
| Stability | To be determined experimentally | N/A |
Synthesis: While commercially available from vendors like BLDpharm[8], a scalable synthesis route is crucial for further development. A potential synthetic approach involves the Friedel-Crafts acylation of thiophene with a suitable derivative of heptanedioic acid. The reaction conditions would need to be optimized to ensure selective acylation at the 2-position of the thiophene ring and to manage the reactivity of the two carbonyl groups. For initial studies, commercial sourcing is recommended. For later-stage development, a synthetic route such as the one described by Mishra et al. for other thiophene derivatives could be adapted.[9]
A Phased Approach to Unraveling Biological Activity
We propose a multi-phase investigational plan designed to systematically evaluate the biological activity of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, from initial target validation to preclinical proof-of-concept.
Caption: Phased experimental workflow for investigating the biological activity of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.
Phase 1: In Vitro Target Validation - Is it a SCOT Inhibitor?
The initial phase focuses on directly assessing the inhibitory potential of the compound against purified SCOT enzyme.
3.1.1. Experimental Protocol: SCOT Enzyme Inhibition Assay
This protocol is designed to determine if 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid directly inhibits SCOT activity.[10][11]
-
Reagents and Materials:
-
Purified recombinant human SCOT enzyme.
-
Succinyl-CoA.
-
Acetoacetate.
-
Coenzyme A.
-
Coupled enzyme system (e.g., citrate synthase and malate dehydrogenase) for signal detection.
-
NAD⁺.
-
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (dissolved in a suitable solvent, e.g., DMSO).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20 mM MgCl₂).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
-
-
Assay Procedure: a. Prepare a stock solution of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid and create a dilution series. b. In a 96-well plate, add the assay buffer, succinyl-CoA, NAD⁺, and the coupled enzymes. c. Add varying concentrations of the test compound or vehicle control to the wells. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding acetoacetate to all wells. f. Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: a. Calculate the initial reaction rates (V₀) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value from the dose-response curve.
3.1.2. Experimental Protocol: Enzyme Kinetic Analysis
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis will be performed.[12][13][14]
-
Procedure: a. Perform the SCOT inhibition assay as described above, but with varying concentrations of both the substrate (acetoacetate) and the inhibitor. b. Keep the concentration of the other substrate (succinyl-CoA) constant and at a saturating level.
-
Data Analysis: a. Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration. b. Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.
Caption: Hypothesized competitive inhibition of SCOT by 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.
Phase 2: Cellular Target Engagement and Preliminary Safety Assessment
This phase aims to confirm that the compound can interact with its target in a cellular environment and to perform an initial assessment of its safety profile.
3.2.1. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[15][16][17][18]
-
Cell Culture and Treatment: a. Culture a suitable cell line expressing SCOT (e.g., HepG2 cells) to confluence. b. Treat the cells with varying concentrations of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid or vehicle control for a defined period (e.g., 1-2 hours).
-
Thermal Shift and Lysis: a. Harvest the cells and resuspend them in a physiological buffer. b. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling. c. Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Protein Analysis: a. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation. b. Analyze the amount of soluble SCOT protein in each sample by Western blotting or an AlphaScreen-based assay.[18]
-
Data Analysis: a. Generate melting curves for SCOT at each inhibitor concentration. b. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
3.2.2. Experimental Protocol: In Vitro Toxicology Screening
A preliminary assessment of cytotoxicity is essential.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): a. Seed cells (e.g., HepG2 and a non-metabolically active cell line like HEK293) in 96-well plates. b. Treat the cells with a range of concentrations of the test compound for 24-48 hours. c. Perform the cell viability assay according to the manufacturer's instructions. d. Determine the CC₅₀ (50% cytotoxic concentration).
Phase 3: In Vivo Proof-of-Concept
The final preclinical phase will evaluate the compound's efficacy in a relevant animal model of metabolic disease.
3.3.1. Animal Model Selection
A diet-induced obesity (DIO) mouse model or a genetic model of type 2 diabetes (e.g., db/db mice) would be appropriate to test the hypothesis that SCOT inhibition improves glycemia.[19][20][21][22]
3.3.2. Experimental Protocol: In Vivo Efficacy Study
-
Animal Acclimatization and Grouping: a. Acclimatize the selected animal models to the housing conditions. b. Group the animals into control (vehicle) and treatment groups (different doses of the compound).
-
Dosing and Monitoring: a. Administer the compound or vehicle daily via an appropriate route (e.g., oral gavage). b. Monitor body weight, food intake, and general health throughout the study.
-
Efficacy Endpoints: a. Glucose Homeostasis: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the study. b. Blood Biochemistry: Measure fasting blood glucose, insulin, and ketone body levels. c. Tissue Analysis: At the end of the study, collect tissues (liver, muscle, adipose tissue) for histological analysis and to measure SCOT activity ex vivo.
3.3.3. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
A preliminary PK/PD study will be conducted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate its concentration in the plasma and target tissues with the observed pharmacological effects.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Activity
| Assay | Parameter | Result |
| SCOT Enzyme Inhibition | IC₅₀ (µM) | TBD |
| Enzyme Kinetics | Inhibition Type | TBD |
| Kᵢ (µM) | TBD | |
| Cell Viability (HepG2) | CC₅₀ (µM) | TBD |
| Cell Viability (HEK293) | CC₅₀ (µM) | TBD |
Table 2: Summary of In Vivo Efficacy (Example)
| Parameter | Vehicle Control | Compound (Low Dose) | Compound (High Dose) |
| Change in Body Weight (%) | TBD | TBD | TBD |
| Fasting Blood Glucose (mg/dL) | TBD | TBD | TBD |
| Area Under the Curve (AUC) in OGTT | TBD | TBD | TBD |
Future Directions and Conclusion
The successful completion of this research plan will provide a robust preclinical data package for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. Positive results, particularly the confirmation of SCOT inhibition in vitro and in vivo, leading to improved glycemic control, would strongly support its further development as a novel therapeutic for metabolic diseases.
Future studies could explore:
-
Structure-activity relationships (SAR) by synthesizing and testing analogs to optimize potency and selectivity.
-
Investigation of potential off-target effects.
-
More extensive safety and toxicology studies.
-
Exploration of its potential in other indications where modulation of ketone body metabolism may be beneficial.
This technical guide provides a scientifically rigorous and logically structured pathway for the preclinical evaluation of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. By following this roadmap, researchers can efficiently and effectively unlock the therapeutic potential of this novel chemical entity.
References
-
Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. (2024, April 8). Retrieved from [Link]
-
Zhong, Z. J., Hu, X. T., Cheng, L. P., Zhang, X. Y., Zhang, Q., & Zhang, J. (2021). Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry, 225, 113762. [Link]
-
Structure-based inhibitor design for an enzyme that binds different steroids: a potent inhibitor for human type 5 17beta-hydroxysteroid dehydrogenase. (2002). PubMed. Retrieved from [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]
-
In Vivo Metabolic Models. (n.d.). Selvita. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]
-
Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor selective for peripheral tissues that improves glycemia in obesity. (2025, April 3). PubMed. Retrieved from [Link]
-
α-Ketoglutaric acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]
-
Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor with preference for peripheral versus central tissues that improves glycemia. (n.d.). ResearchGate. Retrieved from [Link] A_3-ketoacid_Co_A_transferase_inhibitor_with_preference_for_peripheral_versus_central_tissues_that_improves_glycemia
-
Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. (2014, April 12). ACS Publications. Retrieved from [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. Retrieved from [Link]
-
Greenwell, A. A., Tabatabaei Dakhili, S. A., Wagg, C. S., Saed, C. T., Chan, J. S. F., Yang, K., ... & Ussher, J. R. (2024). Pharmacological Inhibition of Succinyl Coenzyme A: 3‐Ketoacid Coenzyme A Transferase Alleviates the Progression of Diabetic Cardiomyopathy. Journal of the American Heart Association, 13(7), e032065. [Link]
-
Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. (2026, January 19). ResearchGate. Retrieved from [Link]
-
Metabolic Disease Models. (n.d.). Inotiv. Retrieved from [Link]
-
8.7: Enzyme Inhibition. (2025, March 18). Chemistry LibreTexts. Retrieved from [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020, October 31). NCBI. Retrieved from [Link]
-
Preclinical Animal Models for Metabolic Diseases. (2025, June 16). Biocytogen. Retrieved from [Link]
-
Approaches to the Rational Design of Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved from [Link]
-
OXCT1 - Succinyl-CoA:3-ketoacid coenzyme A transferase 1, mitochondrial - Sus scrofa (Pig). (n.d.). UniProt. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). Semantic Scholar. Retrieved from [Link]
-
Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. (2024, September 7). YouTube. Retrieved from [Link]
-
Enzyme Inhibition Kit for Metabolic Studies. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]
-
Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (n.d.). NCBI. Retrieved from [Link]
-
Succinyl-CoA:3-Ketoacid CoA-Transferase Deficiency. (n.d.). McGraw Hill Medical. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved from [Link]
-
A REVIEW ON RATIONAL DESIGN OF COVALENTLY AND NON-COVALENTLY BINDING ENZYME INHIBITORS. (n.d.). Jetir.org. Retrieved from [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Metabolic Disorder Preclinical Disease Models. (n.d.). Syncrosome. Retrieved from [Link]
-
Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. (2025, March 30). Arkivoc. Retrieved from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. Retrieved from [Link]
-
Thermal shift assay. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 4-Amino-thiophenes 8a,b and 9. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 5. Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor selective for peripheral tissues that improves glycemia in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Inhibition of Succinyl Coenzyme A:3‐Ketoacid Coenzyme A Transferase Alleviates the Progression of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 24090-18-4|4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid|BLD Pharm [bldpharm.com]
- 9. impactfactor.org [impactfactor.org]
- 10. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 11. mdpi.com [mdpi.com]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. annualreviews.org [annualreviews.org]
- 19. selvita.com [selvita.com]
- 20. inotiv.com [inotiv.com]
- 21. biocytogen.com [biocytogen.com]
- 22. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiophene Derivatives
Abstract
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its journey from an impurity in benzene to a cornerstone of modern pharmaceuticals is a compelling narrative of chemical discovery and innovation.[3] Thiophene's unique electronic properties and its role as a bioisostere for the phenyl group have enabled the development of a multitude of therapeutic agents with enhanced potency and improved pharmacokinetic profiles.[1][3] This guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the foundational and modern synthetic methodologies for creating novel thiophene derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a practical case study that bridges synthesis with biological evaluation, underscoring the enduring legacy and future potential of this remarkable heterocycle.
Introduction: The Enduring Significance of the Thiophene Scaffold
The story of thiophene began serendipitously in 1882 when Viktor Meyer discovered it as an unknown contaminant in crude benzene responsible for the "indophenin test" color reaction.[3] This discovery unveiled a new class of heterocyclic compounds that would become immensely valuable. The thiophene moiety is now recognized as a "privileged structure" in drug discovery, a testament to its versatile structural diversity and pharmacophoric properties.[1][3]
The significance of thiophene is quantifiable; an analysis of U.S. FDA-approved drugs between 2013-2023 ranked the thiophene moiety 4th among sulfur-containing drug categories, with 26 drugs featuring the thiophene nucleus approved across numerous pharmacological classes.[1][2] These include blockbuster drugs such as the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the antibiotic Cefoxitin, highlighting its broad therapeutic impact in cardiovascular, neurological, and infectious diseases.[1][3][4] The success of this scaffold lies in its bioisosteric relationship with the benzene ring, where the sulfur atom can enhance drug-receptor interactions through hydrogen bonding, improve metabolic stability, and modulate physicochemical properties like lipophilicity, which is crucial for crossing biological barriers.[1]
Foundational Synthetic Methodologies for the Thiophene Core
A thorough understanding of classical ring-forming reactions is essential for any researcher in this field. These methods, while sometimes harsh by modern standards, form the bedrock of thiophene chemistry and are still employed for their reliability and access to specific substitution patterns.
Paal-Knorr Thiophene Synthesis
This is a cornerstone reaction that constructs the thiophene ring from 1,4-dicarbonyl compounds.[5] The causality behind this method involves the conversion of the carbonyl oxygen atoms to sulfur, followed by dehydration to achieve aromatization.
-
Mechanism Rationale: The reaction requires a potent sulfurizing agent that can also facilitate dehydration. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the classic choices.[6][7] These reagents effectively replace the carbonyl oxygens with sulfur. The resulting 1,4-dithio intermediate readily undergoes acid-catalyzed cyclization and subsequent dehydration to form the stable aromatic thiophene ring.[7] The generation of toxic hydrogen sulfide gas necessitates careful handling in a well-ventilated fume hood.[7]
Gewald Aminothiophene Synthesis
The Gewald reaction is arguably the most important method for synthesizing 2-aminothiophenes, which are critical building blocks for a vast number of biologically active compounds.[3][8] It is a multicomponent reaction, prized for its efficiency.
-
Mechanism Rationale: The reaction proceeds via a base-catalyzed condensation of a ketone (or aldehyde) with an α-cyanoester to form an α,β-unsaturated nitrile.[1] Elemental sulfur is then added, which reacts with the enolate intermediate. The subsequent intramolecular cyclization and tautomerization yield the highly functionalized 2-aminothiophene.[9] The choice of base (often a morpholine or triethylamine) is critical to promote the initial condensation without causing unwanted side reactions.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides a versatile route to 3-hydroxythiophene derivatives, starting from esters of thioglycolic acid and α,β-acetylenic esters or 1,3-dicarbonyl compounds.[6][9][10]
-
Mechanism Rationale: This synthesis is driven by a series of base-catalyzed conjugate additions and condensations.[6] Initially, the thioglycolate anion adds to the β-position of the acetylenic ester. The resulting intermediate then undergoes an intramolecular Dieckmann condensation, a ring-closing reaction that forms the five-membered ring. Subsequent tautomerization yields the aromatic 3-hydroxythiophene product.[6]
Hinsberg Synthesis
The Hinsberg synthesis constructs the thiophene ring by condensing a 1,2-dicarbonyl compound (like glyoxal) with diethyl thiodiacetate in the presence of a strong base.[6][9]
-
Mechanism Rationale: The reaction involves two consecutive aldol-type condensations. The base deprotonates the α-carbon of the thiodiacetate, creating a nucleophile that attacks one of the carbonyls. A second deprotonation and attack on the adjacent carbonyl closes the ring. The final product is achieved after dehydration.
Caption: Foundational pathways for thiophene ring synthesis.
Modern Synthetic Strategies: Efficiency, Selectivity, and Sustainability
While classical methods are robust, modern drug discovery demands greater efficiency, functional group tolerance, and environmentally benign processes.[11] Contemporary synthetic chemistry has risen to this challenge with a host of advanced methodologies.
Metal-Catalyzed Reactions
Transition metal catalysis has revolutionized thiophene synthesis, offering high regioselectivity and milder reaction conditions.
-
Palladium-Catalyzed C-H Arylation: This powerful technique allows for the direct coupling of pre-formed thiophene rings with aryl halides.[12] The rationale is to avoid lengthy de novo synthesis when only functionalization is needed. Catalysts like bis(alkoxo)palladium complexes can achieve this with low catalyst loading and without the need for phosphine ligands, making the process more economical and sustainable.[12]
-
Copper-Catalyzed Cyclizations: Copper catalysts are effective for tandem reactions, such as the S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes, to efficiently construct the thiophene ring in one pot.[6]
Metal-Free and Green Approaches
In response to the need for sustainability, metal-free synthesis is a rapidly growing area.
-
Elemental Sulfur with Novel Substrates: Researchers have developed methods using elemental sulfur (S₈) or potassium xanthogenate (EtOCS₂K) with substrates like alkynols.[12] These reactions can be initiated by the base-free generation of a trisulfur radical anion (S₃•⁻), representing a significant departure from traditional ionic mechanisms.[12]
-
Visible-Light Photoredox Catalysis: This cutting-edge approach uses light to drive reactions under extremely mild conditions. For instance, an acridine photosensitizer can induce a [3+2] oxidative cyclization of alkynes with ketene dithioacetals to yield multisubstituted thiophenes.[12]
Advanced Multicomponent Reactions (MCRs)
Modern MCRs build upon the efficiency of the Gewald reaction to create highly complex thiophenes in a single step. These reactions are designed for maximum atom economy and minimal waste. For example, a one-pot reaction of β-ketodithioesters, α-haloketones, and an isocyanide in an aqueous solution can rapidly generate diverse thiophene scaffolds.[1]
Caption: Comparison of traditional vs. modern synthetic paradigms.
Case Study: Synthesis and Evaluation of a Novel Anti-Inflammatory Agent
To bridge theory and practice, this section provides a self-validating workflow for the discovery of a novel thiophene-based anti-inflammatory agent, from rational design to biological validation.
Rationale and Design
Many anti-inflammatory drugs containing a thiophene moiety, such as Tinoridine and Tiaprofenic acid, function by inhibiting cyclooxygenase (COX) enzymes.[4] Our hypothetical target is a novel inhibitor of COX-2. Structure-activity relationship (SAR) studies suggest that a 2-aminothiophene core substituted with electron-withdrawing groups can enhance binding affinity.[8] We will therefore design and synthesize a derivative using the Gewald reaction.
Experimental Protocol: Synthesis via Gewald Reaction
This protocol outlines the synthesis of Ethyl 2-amino-4-(4-chlorophenyl)-5-cyanothiophene-3-carboxylate.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorobenzaldehyde (1.41 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add triethylamine (1.4 mL, 10 mmol) dropwise to the stirred suspension at room temperature. The choice of a tertiary amine base is crucial as it is strong enough to catalyze the initial condensation but not so strong as to promote unwanted side reactions.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is self-validating; the disappearance of starting materials and the appearance of a new, UV-active spot indicates progress.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. The product will precipitate out of the aqueous solution due to its lower polarity.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water (3 x 20 mL) to remove any residual base and salts, and then with a small amount of cold ethanol to remove unreacted starting materials. Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol to yield a pure, crystalline solid.
Structural Characterization Protocol
Confirmation of the synthesized structure is non-negotiable for trustworthiness.
-
FT-IR Spectroscopy: Record the IR spectrum. Expect to see characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C≡N stretching (nitrile, ~2200-2230 cm⁻¹), and C=O stretching (ester, ~1680-1710 cm⁻¹).
-
¹H NMR Spectroscopy: Dissolve the sample in CDCl₃. Expect to see a singlet for the amine protons (-NH₂), a quartet and a triplet for the ethyl ester group (-OCH₂CH₃), and signals in the aromatic region corresponding to the 4-chlorophenyl group.
-
¹³C NMR Spectroscopy: Confirm the number of unique carbons. Look for key signals corresponding to the nitrile carbon, the ester carbonyl carbon, and the carbons of the thiophene and phenyl rings.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition, matching the molecular ion peak [M]+ or [M+H]+ to the calculated exact mass.
Data Presentation: SAR of Hypothetical Derivatives
To explore the SAR, several analogs could be synthesized by varying the starting aldehyde. The following table summarizes hypothetical biological data.
| Compound ID | R-Group (at position 4) | COX-2 Inhibition IC₅₀ (µM) |
| RAA1 | -Phenyl | 15.2 |
| RAA2 | -4-Chlorophenyl | 2.8 |
| RAA3 | -4-Methoxyphenyl | 25.6 |
| RAA4 | -4-Nitrophenyl | 0.9 |
-
Interpretation: The data clearly shows that electron-withdrawing groups (EWG) on the phenyl ring enhance COX-2 inhibitory activity (Cl, NO₂) compared to an unsubstituted phenyl or an electron-donating group (EDG) like methoxy. This provides a clear, data-driven direction for future optimization. A compound like RAA5 from a similar study, with a 4-chlorophenyl group, showed significant anti-cancer activity, highlighting the potential for scaffold hopping and repurposing.[8]
Caption: A self-validating workflow for novel drug discovery.
The Future of Thiophene Scaffolds in Drug Development
The utility of thiophene is far from exhausted. Its derivatives are continuously being explored for new therapeutic applications, including as neuraminidase inhibitors for influenza[13], antimicrobials against drug-resistant bacteria[14], and agents for treating neurodegenerative diseases. Beyond medicine, thiophenes are integral to materials science in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), and insights from this field may inspire novel biological applications.[1][11] The integration of computational chemistry, virtual screening, and machine learning will undoubtedly accelerate the discovery of the next generation of thiophene-based drugs, allowing for more precise targeting and tailored pharmacological profiles.[1][4]
Conclusion
From its unexpected discovery to its current status as a privileged scaffold, thiophene has proven to be an exceptionally versatile and valuable nucleus in chemical science. A mastery of both foundational and modern synthetic techniques is crucial for innovation in this field. The principles of rational design, coupled with robust, self-validating experimental workflows, empower researchers to move beyond imitation and toward the discovery of novel derivatives with significant therapeutic potential. The continued exploration of thiophene chemistry, aided by emerging technologies, promises to deliver new solutions to pressing challenges in medicine and beyond, solidifying its legacy for decades to come.
References
-
Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(03), 687-701. [Link]
-
Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
-
Thiophene-Based Compounds. (2021). Encyclopedia MDPI. [Link]
-
Recent Achievement in the Synthesis of Thiophenes. (2021). Bentham Science Publishers. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. [Link]
-
Paal-Knorr Thiophene Synthesis. (2018). Chem-Station International Edition. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology. [Link]
-
Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
-
Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C–H Activation. (2021). Organic Letters. [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2014). Molecules. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2022). Molecules. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (2011). ResearchGate. [Link]
-
Synthesis of Furan and Thiophene. SlideShare. [Link]
-
Fiesselmann thiophene synthesis. Filo. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. impactfactor.org [impactfactor.org]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. Fiesselmann thiophene synthesis | Filo [askfilo.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Thiophene synthesis [organic-chemistry.org]
- 13. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
spectroscopic data for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (CAS No. 24090-18-4) is a bifunctional molecule of interest in medicinal chemistry and materials science.[1][2] Its structure, incorporating a thiophene ring, a flexible aliphatic chain, and a carboxylic acid moiety, suggests potential applications as a linker molecule, a building block for novel polymers, or a precursor for pharmacologically active agents. A thorough understanding of its chemical identity and purity is paramount for any research and development endeavor, and this is unequivocally established through the application of modern spectroscopic techniques.
This guide provides a comprehensive overview of the expected spectroscopic data for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the protocols and data presented herein are grounded in fundamental principles and comparative analysis with structurally related compounds. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a field-proven perspective.
Molecular Structure and Functional Group Analysis
The logical first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify the functional groups that will give rise to characteristic signals.
Figure 1: Chemical structure of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid highlighting the key functional groups.
The key structural features are:
-
A Carboxylic Acid: This group contains a carbonyl (C=O) and a hydroxyl (O-H) group, both of which are spectroscopically active.
-
Two Ketones: The carbonyl groups within the aliphatic chain will have distinct spectroscopic signatures.
-
An Aliphatic Chain: The methylene (-CH2-) groups will produce characteristic signals in NMR.
-
A Thiophene Ring: This aromatic heterocycle has unique protons and carbons that are readily identifiable in NMR, and its C-S bond can be observed in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. The exact mass is not critical for routine characterization but should be recorded.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds. However, due to the carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d6) may be preferred to avoid proton exchange with residual water in CDCl3 and to observe the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The experiments should be performed on a 400 MHz or higher field spectrometer for better signal dispersion.
-
¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). The spectral width should be set to encompass the expected chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments should be performed. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.
-
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H (Carboxylic Acid) | 10.0 - 12.0 | broad singlet | 1H | - | The acidic proton is typically deshielded and often appears as a broad signal. |
| H (Thiophene) | 7.0 - 8.0 | multiplet | 3H | ~2-5 | Protons on the thiophene ring are in the aromatic region, with their exact shifts and coupling patterns depending on the substitution. |
| H (Methylene α to thiophene carbonyl) | 2.9 - 3.2 | triplet | 2H | ~7 | These protons are adjacent to a ketone, causing a downfield shift. |
| H (Methylene β to thiophene carbonyl) | 2.6 - 2.9 | triplet | 2H | ~7 | Slightly less deshielded than the α-protons. |
| H (Methylene α to carboxylic acid) | 2.3 - 2.6 | triplet | 2H | ~7 | Adjacent to the carboxylic acid carbonyl group. |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C (Carboxylic Acid Carbonyl) | 170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| C (Ketone Carbonyls) | 195 - 210 | Ketone carbonyl carbons are typically found in this downfield region. |
| C (Thiophene) | 125 - 145 | Carbons of the aromatic thiophene ring. |
| C (Methylene α to thiophene carbonyl) | 35 - 45 | Deshielded by the adjacent ketone. |
| C (Other Methylenes) | 20 - 35 | Aliphatic carbons in the chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for the rapid identification of functional groups.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (ATR):
-
Attenuated Total Reflectance (ATR) is a modern and convenient method.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background.
-
The typical spectral range is 4000 - 400 cm⁻¹.
-
Predicted IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The broadness is due to hydrogen bonding. |
| C-H (Thiophene, aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching vibrations. |
| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the methylene groups. |
| C=O (Ketones) | 1705 - 1725 | Strong | Characteristic sharp absorption for ketones. |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | The carbonyl of the carboxylic acid. |
| C=C (Thiophene) | 1400 - 1600 | Medium | Aromatic ring stretching vibrations. |
| C-S (Thiophene) | 600 - 800 | Weak to Medium | Stretching vibration of the carbon-sulfur bond in the thiophene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Analysis:
-
Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
The mobile phase can be a gradient of water and acetonitrile with a small amount of formic acid or acetic acid to promote ionization.
-
The mass spectrometer can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻. Positive ion mode may show the protonated molecule [M+H]⁺.
-
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₁₂O₄S
-
Molecular Weight: 240.28 g/mol [1]
-
Expected Molecular Ions:
-
Positive Ion Mode (ESI+): m/z = 241.05 [M+H]⁺
-
Negative Ion Mode (ESI-): m/z = 239.04 [M-H]⁻
-
Plausible Fragmentation Pathway
A common fragmentation pathway for such molecules involves the loss of small, stable molecules like water (H₂O) and carbon dioxide (CO₂), as well as cleavage at the keto groups.
Figure 2: A simplified, plausible fragmentation pathway for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid in negative ion mode ESI-MS.
Summary
The spectroscopic characterization of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is a multi-faceted process that leverages the strengths of NMR, IR, and MS to provide a complete picture of its molecular structure. While this guide presents predicted data based on established chemical principles, it provides a robust framework for researchers to interpret their own experimentally acquired spectra. The confluence of the predicted chemical shifts, absorption frequencies, and mass-to-charge ratios should allow for the unambiguous identification and purity assessment of this compound, which is a critical step in any subsequent scientific investigation or application.
References
-
PubChem. Heptanoic Acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4,7-Dioxoheptanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Available from: [Link]
-
ResearchGate. Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]
-
Chemsrc. 4,7-dioxo-7-p-tolyl-heptanoic acid. Available from: [Link]
-
MDPI. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Available from: [Link]
-
PubMed Central. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. National Center for Biotechnology Information. Available from: [Link]
-
Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]
-
PubMed Central. Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 7-(5-Thiophen-2-ylthiophen-2-yl)heptanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
SpectraBase. Heptanoic acid, 7-(5-acetylaminomethylthien-2-yl)-. Available from: [Link]
-
National Institute of Standards and Technology. Heptanoic acid. NIST WebBook. Available from: [Link]
-
PubChem. 7-{5-[3-(4-Chloro-phenyl)-propyl]-thiophen-3-yl}-heptanoic acid. National Center for Biotechnology Information. Available from: [Link]
Sources
A Technical Guide to the Quantum Chemical Characterization of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Abstract
This whitepaper provides a comprehensive technical guide for conducting quantum chemical calculations on 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines a robust computational workflow designed to elucidate the structural, electronic, and spectroscopic properties of the target molecule. By leveraging Density Functional Theory (DFT), this guide explains the critical rationale behind methodological choices, from functional and basis set selection to the implementation of solvation models. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility. The ultimate goal is to provide a foundational computational framework that enables a deeper understanding of the molecule's reactivity and potential applications, thereby accelerating research and development efforts.[1][2][3][4][5]
Introduction: The Imperative for Computational Insight
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is a multifaceted organic molecule featuring a thiophene ring, a flexible aliphatic chain, and multiple reactive carbonyl and carboxylic acid functionalities. This unique combination of structural motifs suggests a rich chemical reactivity and potential utility as a synthon in medicinal chemistry or as a functional material, for instance, in corrosion inhibition.
Before committing to extensive and costly laboratory synthesis and testing, in silico analysis via quantum chemical calculations offers an invaluable predictive tool.[1][5] Such calculations allow us to build a fundamental understanding of the molecule at the electronic level, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide details a complete computational workflow, from initial structure generation to the prediction of key molecular properties that govern the molecule's behavior and potential utility.[1]
Theoretical Framework and Rationale for Method Selection
The accuracy and relevance of quantum chemical calculations are critically dependent on the chosen theoretical methods. This section explains the causality behind the selection of a robust and efficient computational protocol tailored for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.
The Choice of Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) presents the optimal balance between computational accuracy and resource efficiency.[6] DFT methods calculate the electronic structure of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[6] This approach has become a cornerstone of modern computational chemistry for its ability to provide reliable results for a wide range of molecular systems.[6][7]
-
Selected Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for this workflow. It incorporates a portion of exact Hartree-Fock exchange, which significantly improves the description of electronic exchange effects compared to pure DFT functionals. B3LYP has a long and successful track record for providing accurate geometries and energies for a vast array of organic molecules.[8][9][10][11] While newer functionals exist, B3LYP's reliability and extensive benchmarking make it an authoritative and trustworthy choice for this application.[8][11][12] For improved accuracy, especially concerning non-covalent interactions, an empirical dispersion correction (e.g., D3) can be incorporated.[12]
Basis Set Selection: 6-311+G(d,p)
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation.
-
6-311+G(d,p): A Triple-Zeta Foundation
-
6-311G : This signifies a "triple-zeta" valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution compared to smaller double-zeta sets.
-
+ : The "+" indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or in any situation where electron density is far from the nuclei, such as in the carboxylate anion of our target molecule.[13]
-
(d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms.[14] These functions allow for the description of non-spherical electron density distributions, which is essential for accurately modeling chemical bonds and intermolecular interactions.[13][14]
-
This basis set provides a robust and well-balanced description of the electronic structure for our target molecule without being excessively computationally demanding.[13]
Modeling the Environment: The Polarizable Continuum Model (PCM)
Chemical and biological processes rarely occur in a vacuum. The surrounding solvent can significantly influence a molecule's conformation, reactivity, and spectroscopic properties.
-
Implicit Solvation with PCM The Polarizable Continuum Model (PCM) is an efficient method to account for solvent effects.[15][16] It models the solvent as a continuous dielectric medium rather than individual solvent molecules.[15][16][17][18] The solute molecule is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the polarized dielectric is calculated self-consistently.[15] For this guide, water (ε ≈ 78.4) will be used as the solvent, representing a biologically relevant environment.
Step-by-Step Computational Protocol
This section provides a detailed, sequential workflow for the quantum chemical analysis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. This protocol is designed for use with common quantum chemistry software packages like Gaussian or ORCA.[7][19][20][21][22][23][24][25][26]
Step 1: Molecular Structure Preparation
-
Construct the Molecule : Build the 3D structure of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid using a molecular editor such as GaussView, Avogadro, or ChemDraw.
-
Initial Cleaning : Perform an initial "clean-up" using molecular mechanics (e.g., with a force field like MMFF94) to generate a reasonable starting geometry and remove any steric clashes. This step is crucial for ensuring a smooth convergence during the subsequent, more accurate DFT optimization.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.
-
Input File Generation : Create an input file for the quantum chemistry software. A representative Gaussian input file would look like this:
-
#p: Specifies the theory level (B3LYP), basis set (6-311+G(d,p)), and job type.[22]
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation following the optimization.
-
SCRF=(PCM,Solvent=Water): Implements the PCM solvation model for water.
-
0 1: Specifies the charge (0) and spin multiplicity (1 for a closed-shell singlet) of the molecule.[22]
-
-
Execution and Convergence : Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy until predefined convergence criteria are met.
Step 3: Vibrational Frequency Analysis
This is a critical self-validation step.
-
Confirmation of a True Minimum : After optimization, the frequency calculation is performed on the optimized geometry. A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further refined.[27]
-
Thermochemical Data : The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Simulated IR Spectrum : The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum, which can be directly compared with experimental data for validation.
Analysis of Calculated Properties
Once a stable, optimized geometry is obtained, a wealth of chemical information can be extracted.
Structural and Energetic Data
The primary output includes the final optimized 3D coordinates, total electronic energy, and thermodynamic properties. Key bond lengths and angles should be tabulated to characterize the molecular structure.
| Property | Calculated Value (Example) | Unit |
| Total Electronic Energy | -1234.5678 | Hartrees |
| Gibbs Free Energy | -1234.4321 | Hartrees |
| C=O Bond Length (Ketone) | ~1.22 | Ångströms |
| C=O Bond Length (Acid) | ~1.21 | Ångströms |
| C-S Bond Length (Thiophene) | ~1.75 | Ångströms |
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[28]
-
HOMO : Represents the ability to donate an electron (nucleophilicity).
-
LUMO : Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[29][30][31] A small gap suggests the molecule is more reactive and requires less energy for electronic excitation.[31] This value is directly related to the electronic absorption properties of the molecule.[29][30]
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily localized on the thiophene ring (π-system) |
| LUMO | -1.8 | Primarily localized on the dicarbonyl system (π*-system) |
| ΔE Gap | 4.7 | Indicates moderate kinetic stability |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule.[32][33] It is an invaluable tool for visualizing and predicting reactive sites.[32][34][35]
-
Red Regions (Negative Potential) : Indicate electron-rich areas, which are susceptible to electrophilic attack. For our molecule, these are expected around the oxygen atoms of the carbonyl and carboxyl groups.[34]
-
Blue Regions (Positive Potential) : Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the acidic proton of the carboxyl group and potentially the hydrogens alpha to the carbonyl groups.
Simulated Spectroscopic Properties
-
UV-Vis Spectrum : To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation can be performed on the optimized geometry.[6][36][37][38] This calculation provides the energies of electronic excitations and their corresponding oscillator strengths, allowing for the simulation of the UV-Vis spectrum.[36] This is essential for understanding the molecule's color and photostability.[36][37]
Visualizations and Workflows
Computational Workflow Diagram
Caption: Relationship between calculated properties and their applications.
Conclusion
This technical guide has detailed a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. By adhering to the principles of DFT and making informed choices for the functional, basis set, and solvation model, researchers can generate reliable and predictive data. The resulting insights into the molecule's geometry, stability, electronic structure, and reactivity provide a powerful in silico foundation to guide and accelerate experimental efforts in drug discovery and materials science. This computational-first approach ultimately serves to de-risk and streamline the development pipeline, ensuring that resources are focused on the most promising candidates.
References
-
Gaussian, Inc. (n.d.). TD-DFT Calculations. Retrieved from [Link]
-
MDPI. (2023). Computational Workflow for Chemical Compound Analysis. Retrieved from [Link]
-
American Chemical Society. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations. Retrieved from [Link]
-
American Chemical Society. (2018). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. Retrieved from [Link]
-
IOP Publishing. (2021). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Retrieved from [Link]
-
MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]
-
FACCTs. (n.d.). ORCA. Retrieved from [Link]
-
American Chemical Society. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. Retrieved from [Link]
-
Group of Prof. Hendrik Zipse. (n.d.). The Polarizable Continuum Model (PCM). Retrieved from [Link]
-
ORCA Forum. (n.d.). ORCA Forum Portal. Retrieved from [Link]
-
ORCA Manual. (n.d.). 7.5. Choice of Basis Set. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Computational Chemistry to accelerate drug discovery. Retrieved from [Link]
-
ScienceDirect. (2025). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Retrieved from [Link]
-
American Chemical Society. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]
-
The Molecular Sciences Software Institute. (2018). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? Retrieved from [Link]
-
Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential (MEP) structure of the subject ligands and corresponding complexes. Retrieved from [Link]
-
ResearchGate. (2025). Quantum Chemical Calculations of Basic Molecules: Alcohols and Carboxylic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Computational Methods in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2023). Where I can find input for basis set for Pd atom, I need 6-31G(d,p) format code for Gaussian09? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review. Retrieved from [Link]
-
YouTube. (2026). TDDFT UV/Vis Spectra Calculations in TURBOMOLE. Retrieved from [Link]
-
Q-Chem. (n.d.). 12.2.2 Polarizable Continuum Models. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly? Retrieved from [Link]
-
Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Retrieved from [Link]
-
American Chemical Society. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. Retrieved from [Link]
-
MDPI. (2025). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]
-
American Chemical Society. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]
-
University of Hong Kong. (n.d.). ORCA – An ab initio, DFT and semiempirical SCF-MO package. Retrieved from [Link]
-
DIRAC. (2025). Polarizable continuum model: some basic remarks. Retrieved from [Link]
-
Gaussian, Inc. (n.d.). Gaussian & GaussView Tutorial Videos. Retrieved from [Link]
-
Group of Prof. Hendrik Zipse. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]
-
American Chemical Society. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]
-
American Chemical Society. (2000). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Reddit. (n.d.). Guide to identifying HOMO-LUMO of molecules? Retrieved from [Link]
-
American Chemical Society. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]
-
MDPI. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Retrieved from [Link]
-
Ohio Supercomputer Center. (n.d.). ORCA. Retrieved from [Link]
-
YouTube. (2015). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). ORCA (quantum chemistry program). Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential (MEP) formed by mapping of total density. Retrieved from [Link]
-
SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. Retrieved from [Link]
-
Octopus. (n.d.). Polarizable Continuum Model (PCM). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. steeronresearch.com [steeronresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. ORCA | Ohio Supercomputer Center [osc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 15. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 18. Polarizable continuum model: some basic remarks — DIRAC not found documentation [diracprogram.org]
- 19. ORCA - FACCTs [faccts.de]
- 20. m.youtube.com [m.youtube.com]
- 21. ORCA Forum - Portal [orcaforum.kofo.mpg.de]
- 22. medium.com [medium.com]
- 23. hpc.hku.hk [hpc.hku.hk]
- 24. gaussian.com [gaussian.com]
- 25. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 26. grokipedia.com [grokipedia.com]
- 27. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. reddit.com [reddit.com]
- 29. ossila.com [ossila.com]
- 30. learn.schrodinger.com [learn.schrodinger.com]
- 31. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 32. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. m.youtube.com [m.youtube.com]
- 37. researchgate.net [researchgate.net]
- 38. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Introduction: The Significance of Thiophene-Containing Scaffolds in Modern Drug Discovery
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged structural motif in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2] The target molecule, 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, represents a novel scaffold incorporating a 1,4-dicarbonyl system, a feature known to be a versatile pharmacophore and a key structural element in various biologically active molecules. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, intended for researchers and professionals in drug development and organic synthesis.
Retrosynthetic Analysis and Strategic Approach
A direct synthesis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is not prominently described in the literature. Therefore, a rational, multi-step synthetic route is proposed, leveraging well-established and reliable organic transformations. The core of this strategy involves the initial construction of a key intermediate, β-(2-thenoyl)propionic acid, followed by a chain extension and introduction of the second carbonyl group.
Our retrosynthetic analysis deconstructs the target molecule as follows: The primary disconnection is at the C4-C5 bond, suggesting a precursor that can be functionalized to introduce the C4-keto group. This leads back to a more readily accessible intermediate, 4-oxo-4-(thiophen-2-yl)butanoic acid, which can be synthesized via a classical Friedel-Crafts acylation.
Part 1: Synthesis of the Key Intermediate: 4-Oxo-4-(thiophen-2-yl)butanoic acid
The initial and crucial step in the synthesis is the Friedel-Crafts acylation of thiophene with succinic anhydride. This electrophilic aromatic substitution reaction is a robust and widely used method for the preparation of γ-keto acids.
Reaction Mechanism
The reaction proceeds through the formation of an acylium ion intermediate from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The highly electrophilic acylium ion is then attacked by the electron-rich thiophene ring, preferentially at the C2 position due to the stabilizing effect of the sulfur atom on the adjacent carbocationic intermediate. Subsequent loss of a proton restores the aromaticity of the thiophene ring and yields the desired product after aqueous workup.
Experimental Protocol: Friedel-Crafts Acylation
Materials and Equipment:
-
Thiophene (freshly distilled)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) or nitrobenzene as solvent
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly reactive with moisture and corrosive. Handle with care, avoiding inhalation of dust and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is exothermic; therefore, controlled addition of reagents and cooling are essential.
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, add succinic anhydride (1.0 eq) and dry dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C with constant stirring.
-
Carefully and portion-wise, add anhydrous aluminum chloride (2.2 eq). An exothermic reaction will occur.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for 15-20 minutes.
-
Slowly add freshly distilled thiophene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition of thiophene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of toluene and heptane).
Characterization of 4-Oxo-4-(thiophen-2-yl)butanoic acid:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 129-132 °C |
| ¹H NMR | δ (ppm): 12.1 (s, 1H, COOH), 7.9 (d, 1H, thiophene-H), 7.7 (d, 1H, thiophene-H), 7.2 (t, 1H, thiophene-H), 3.3 (t, 2H, CH₂), 2.8 (t, 2H, CH₂) |
| ¹³C NMR | δ (ppm): 192.5 (C=O), 178.0 (COOH), 144.0, 134.0, 132.5, 128.5 (thiophene C), 33.0 (CH₂), 28.0 (CH₂) |
| IR (KBr) | ν (cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O, acid), 1660 (C=O, ketone) |
| MS (ESI) | m/z: 185.02 [M+H]⁺ |
Part 2: Proposed Synthesis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
With the key intermediate in hand, the next phase involves extending the carbon chain and introducing the second keto group. A plausible and efficient method to achieve this is the Stetter reaction.
Reaction Principle: The Stetter Reaction
The Stetter reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds.[3] It involves the conjugate addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC). In our proposed synthesis, we will first need to convert the carboxylic acid of our intermediate into an aldehyde.
Step 2a: Conversion of Carboxylic Acid to Aldehyde
The reduction of the carboxylic acid to an aldehyde can be achieved through a two-step process: activation of the carboxylic acid followed by reduction. A common method is the conversion to an acyl chloride followed by a Rosenmund reduction, or more conveniently, by using a reducing agent that selectively reduces carboxylic acids to aldehydes, such as lithium tri-tert-butoxyaluminum hydride after conversion to a mixed anhydride.
Experimental Protocol: Aldehyde Synthesis (Proposed)
-
Activation: Convert 4-oxo-4-(thiophen-2-yl)butanoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reduction: Perform a Rosenmund reduction of the acyl chloride using hydrogen gas and a poisoned palladium catalyst (e.g., Lindlar's catalyst) to obtain 4-oxo-4-(thiophen-2-yl)butanal.
Step 2b: Stetter Reaction for 1,4-Dicarbonyl Formation
The newly synthesized aldehyde can then be reacted with a suitable Michael acceptor, such as methyl acrylate, in the presence of an NHC catalyst to form the desired 1,4-dicarbonyl backbone. Subsequent hydrolysis of the resulting ester will yield the final product.
Experimental Protocol: Stetter Reaction and Hydrolysis (Proposed)
-
To a solution of 4-oxo-4-(thiophen-2-yl)butanal (1.0 eq) and methyl acrylate (1.2 eq) in a suitable solvent (e.g., THF or dioxane), add a catalytic amount of an N-heterocyclic carbene precursor (e.g., a thiazolium salt) and a base (e.g., DBU or triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with a mild acid and extracting the product with an organic solvent.
-
Purify the resulting methyl ester by column chromatography.
-
Hydrolyze the purified ester using standard conditions (e.g., aqueous NaOH or LiOH followed by acidification) to obtain 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.
Visualizing the Synthetic Workflow
Figure 1. Proposed synthetic workflow for the preparation of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.
Characterization of the Final Product
The final product, 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, should be characterized thoroughly to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Observations |
| Appearance | Pale yellow solid |
| ¹H NMR | Peaks corresponding to the thiophene ring protons, the methylene protons of the heptanoic acid chain, and the carboxylic acid proton. |
| ¹³C NMR | Signals for the two ketone carbonyls, the carboxylic acid carbonyl, the thiophene carbons, and the methylene carbons. |
| IR (KBr) | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketones and the carboxylic acid, and vibrations of the thiophene ring. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition. |
Conclusion and Future Perspectives
This application note outlines a detailed and scientifically grounded protocol for the laboratory synthesis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. While the proposed route for the second part of the synthesis is based on established and reliable methodologies, further optimization of reaction conditions may be necessary to achieve high yields. The successful synthesis of this novel compound will provide a valuable building block for the development of new therapeutic agents, leveraging the proven pharmacological potential of the thiophene nucleus.
References
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
-
Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved from [Link]
- King, W. J., & Nord, F. F. (1949). STUDIES IN THE THIOPHENE SERIES. V. WOLFF-KISHNER REDUCTIONS. Journal of Organic Chemistry, 14(4), 638-642.
- Gomes, P., et al. (2020). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Rovira, X. (2022). Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences, 1(4), 223-231.
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Johnson, J. R., & May, G. E. (1938). 2-Acetothienone. Organic Syntheses, 18, 1.
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Jayshri K. Bhagwat, Monika B.Ambre. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development (IJRD).
-
Synthesis of thiophenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. (2018). Beilstein Journal of Organic Chemistry.
-
Synthesis of 1,4-dicarbonyl compounds. (n.d.). YouTube. Retrieved from [Link]
-
Thiophene and its derivatives. (n.d.). ScienceDirect. Retrieved from [Link]
- Process for the preparation of 2-(3-benzoylphenyl)-propionic acid. (n.d.). Google Patents.
- Synthesis of 2-thiopheneacetic acid. (n.d.). Google Patents.
-
Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved from [Link]
- Process for production of 2-thiophene aldehydes. (n.d.). Google Patents.
- Thia-Michael Addition in Diverse Organic Synthesis. (2023). Journal of Chemical Reviews.
-
Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their Derivatives. (n.d.). Quick Company. Retrieved from [Link]
-
2-Acetylthiophene. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthetic approaches to 1,4-dicarbonyl compounds. (n.d.). ResearchGate. Retrieved from [Link]
- Expeditious Synthesis of Dianionic-Headed 4-Sulfoalkanoic Acid Surfactants. (2017). Molecules.
-
Thiophene 1 – 1,4 – dicarbonyl compound with a source of sulphur. (2014). SlideServe. Retrieved from [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). TCI Journals. Retrieved from [Link]
-
Heptanoic Acid. (n.d.). PubChem. Retrieved from [Link]
Sources
analytical methods for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid detection
An in-depth guide to the analytical detection of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing technical accuracy and practical insights. It covers various analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry detection, Gas Chromatography-Mass Spectrometry (GC-MS) with a necessary derivatization step, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantification. Each method is presented with a step-by-step guide, from sample preparation to data analysis, and is supported by scientific principles. The guide also includes recommendations for method validation according to industry standards, ensuring the development of robust and reliable analytical procedures.
Introduction
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is a bifunctional molecule containing a thiophene ring, two ketone groups, and a terminal carboxylic acid. Its structure suggests potential applications as a building block in medicinal chemistry or as a specialized intermediate in organic synthesis. The presence of multiple functional groups, including a UV-active chromophore (thiophene ring conjugated with a ketone), a polar carboxylic acid, and another ketone, allows for detection by various analytical techniques. This guide provides detailed protocols for the quantitative analysis and characterization of this compound in solution, tailored for research and quality control environments.
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and semi-volatile organic compounds. Given the polarity of the carboxylic acid and the UV absorbance from the thiophene-ketone system, reverse-phase HPLC with UV detection is a highly suitable method for quantification. Coupling HPLC with a mass spectrometer (LC-MS) provides enhanced sensitivity and selectivity, which is crucial for analysis in complex matrices.
Principle of the Method
The analyte is separated on a reverse-phase C18 column, where it partitions between the nonpolar stationary phase and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), the analyte is eluted from the column and detected. UV detection is set at a wavelength where the thiophene-ketone chromophore shows maximum absorbance, ensuring high sensitivity. Mass spectrometry provides mass-to-charge ratio information, confirming the identity of the analyte and enabling its detection at very low concentrations.
Experimental Protocol: HPLC-UV/MS
1. Sample Preparation:
-
Accurately weigh and dissolve the sample of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase, ranging from 0.1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve them in the mobile phase and filter through a 0.22 µm syringe filter before injection to remove particulate matter.
2. Instrumentation and Conditions:
| Parameter | HPLC-UV Conditions | LC-MS Conditions |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 15 min, hold for 5 min, re-equilibrate | 5% B to 95% B in 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 2 µL |
| UV Wavelength | 280 nm (or wavelength of maximum absorbance) | N/A |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Negative Mode |
| Monitored Ion | N/A | [M-H]⁻, m/z 253.02 |
| Capillary Voltage | N/A | 3.5 kV |
| Source Temperature | N/A | 150 °C |
| Desolvation Gas | N/A | Nitrogen, 800 L/hr |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression on the calibration curve to determine the coefficient of determination (R²), which should be >0.99 for a good fit.
-
Quantify the amount of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid in unknown samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC-UV/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For compounds with low volatility, such as those containing carboxylic acids, GC-MS analysis requires a derivatization step to increase volatility and thermal stability. Silylation is a common derivatization technique where an active proton is replaced by a trimethylsilyl (TMS) group.
Principle of the Method
The carboxylic acid group of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction converts the polar -COOH group into a nonpolar -COOSi(CH₃)₃ group, making the molecule volatile enough for GC analysis. The derivatized analyte is then separated in the gas phase based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer fragments the eluted compound, providing a unique fragmentation pattern (mass spectrum) that confirms its identity and allows for sensitive quantification.
Experimental Protocol: GC-MS with Silylation
1. Derivatization:
-
Place a dried sample (10-100 µg) into a 2 mL reaction vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
2. Instrumentation and Conditions:
| Parameter | GC-MS Conditions |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Monitored Ions | Molecular ion [M]⁺ (m/z 326.1) and key fragment ions for quantification |
3. Data Analysis:
-
Identify the peak corresponding to the TMS-derivatized analyte by its retention time and mass spectrum.
-
Prepare calibration standards and subject them to the same derivatization procedure.
-
Construct a calibration curve using the peak area of a characteristic ion versus concentration.
-
Quantify the analyte in unknown samples using the calibration curve.
Workflow Diagram
Caption: Workflow for GC-MS analysis with silylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Furthermore, quantitative NMR (qNMR) can be used for highly accurate concentration measurements without the need for an identical standard of the analyte, relying instead on a certified internal standard.
Principle of the Method
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each nucleus influences this frequency, resulting in a chemical shift that provides detailed information about the molecular structure. For quantification (qNMR), a known amount of an internal standard with a simple, well-resolved spectrum is added to the sample. By comparing the integral of a specific analyte proton signal to the integral of a proton signal from the internal standard, the concentration of the analyte can be precisely calculated.
Experimental Protocol: ¹H NMR for Structural Confirmation and qNMR
1. Sample Preparation:
-
For Structural Confirmation: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
For qNMR: Accurately weigh the sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent. An internal standard should be chosen that has a sharp singlet peak in a region of the spectrum that does not overlap with any analyte signals.
2. Instrumentation and Conditions:
| Parameter | ¹H NMR Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ (chosen for its ability to dissolve polar compounds and exchange with the acidic proton) |
| Temperature | 25 °C |
| Pulse Sequence | Standard single pulse (zg30) |
| Acquisition Time | 3-4 seconds |
| Relaxation Delay (D1) | 5 times the longest T₁ of the analyte and standard (e.g., 30 s for accurate integration in qNMR) |
| Number of Scans | 16 for structural confirmation; 64-128 for qNMR for good signal-to-noise |
| Spectral Width | 0-14 ppm |
3. Data Analysis:
-
Structural Confirmation: Process the spectrum (Fourier transform, phase correction, baseline correction). Assign the observed chemical shifts and coupling constants to the protons in the structure of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.
-
qNMR: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the concentration using the following formula: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Method Validation
To ensure that the chosen analytical method is reliable, accurate, and precise, a validation process should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA).
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99 |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery experiments. | Recovery between 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision. | Signal-to-Noise ratio of 10:1 |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | RSD should not significantly change. |
Conclusion
The analytical detection of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid can be effectively achieved using several complementary techniques. Reverse-phase HPLC-UV provides a robust and straightforward method for routine quantification, while LC-MS offers superior sensitivity and selectivity, making it ideal for trace-level detection in complex matrices. For structural confirmation and analysis of thermally labile compounds, GC-MS with prior derivatization is a powerful alternative. Finally, NMR spectroscopy serves as the gold standard for unambiguous structure elucidation and can be employed for highly accurate quantification through qNMR. The choice of method will depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. Proper method validation is essential to ensure the generation of reliable and defensible data in any research or quality control setting.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
Blau, K., & Halket, J. M. (Eds.). Handbook of Derivatives for Chromatography. John Wiley & Sons. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. [Link]
HPLC analysis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Introduction
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is a multifaceted organic molecule featuring a carboxylic acid, two ketone functionalities, and a thiophene ring.[1] Its structural complexity makes it a pertinent candidate for various applications in organic synthesis and pharmaceutical development, potentially as a building block or an active intermediate. The development of a robust, accurate, and reliable analytical method is paramount for its quantification, purity assessment, and quality control in research and manufacturing environments.
This application note details a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. The narrative explains the scientific rationale behind the selection of chromatographic parameters and provides a step-by-step protocol for method implementation and validation, adhering to internationally recognized guidelines.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value / Observation | Source / Rationale |
| Chemical Structure | C₁₁H₁₂O₄S | BLDpharm[1] |
| Molecular Weight | 240.28 g/mol | BLDpharm[1] |
| Estimated pKa | ~4.5 - 5.0 | The carboxylic acid moiety is the primary ionizable group. This estimation is based on the pKa of similar aliphatic carboxylic acids, such as heptanoic acid (pKa ≈ 4.8).[2] The electronic effects of the ketone and thiophene groups may slightly alter this value. |
| UV Absorbance | Expected λₘₐₓ ~230-260 nm | The thiophene ring and ketone carbonyl groups are strong chromophores. Thiophenic compounds are commonly detected in the 230-250 nm range.[3][4] |
| Solubility | Soluble in common organic solvents | A structurally related compound, 4,7-dioxo-7-(4-methylphenyl)heptanoic acid, shows good solubility in acetonitrile, acetone, and various alcohols.[5][6] This suggests acetonitrile and methanol are excellent choices for the mobile phase and sample diluent. |
Causality Behind Experimental Choices
The presence of a carboxylic acid group dictates the critical role of mobile phase pH. To achieve reproducible retention and sharp, symmetrical peaks in reversed-phase chromatography, the ionization of the analyte must be suppressed.[7] By setting the mobile phase pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid remains in its neutral, more hydrophobic form (R-COOH), leading to consistent interaction with the nonpolar C18 stationary phase. An acidic mobile phase (e.g., pH 2.5-3.0) is therefore essential.
Method Development and Optimization Workflow
The development of this method followed a logical progression to ensure robustness and efficiency.
Caption: Logical workflow for HPLC method development.
Materials and Instrumentation
| Category | Item |
| Instrumentation | HPLC or UHPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with end-capping is recommended for improved peak shape of acidic compounds. |
| Chemicals | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid reference standard (>98% purity). |
| Solvents | HPLC-grade acetonitrile and methanol. Deionized water (≥18.2 MΩ·cm). |
| Reagents | Formic acid (LC-MS grade, ~99%) or Orthophosphoric acid (HPLC grade). |
| Glassware | Class A volumetric flasks and pipettes, autosampler vials with septa. |
Detailed Experimental Protocols
Protocol 1: Reagent and Sample Preparation
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in deionized water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v). This composition ensures sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh the sample material, dissolve in diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter into an autosampler vial.
Protocol 2: HPLC Operating Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good efficiency and resolution for this type of analyte.[8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid maintains a low pH (~2.7) to suppress carboxylate ionization.[9] Acetonitrile is a strong organic solvent providing good peak shapes. |
| Gradient Program | Time (min) | % B |
| 0.0 | 30 | |
| 10.0 | 90 | |
| 12.0 | 90 | |
| 12.1 | 30 | |
| 15.0 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures stable retention times by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A typical volume balancing sensitivity and peak shape. |
| Detection Wavelength | 245 nm (DAD) | Chosen based on the expected absorbance of the thiophene and ketone chromophores. Confirm with a DAD scan for maximum sensitivity. |
| Run Time | 15 minutes | Allows for elution of the analyte and re-equilibration of the column. |
System Suitability and Method Validation
To ensure the method is trustworthy and performs as intended, a rigorous validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guideline is required.[10]
System Suitability Testing (SST)
Before any analysis, the system's performance must be verified. This is achieved by injecting a standard solution (e.g., 50 µg/mL) five or six times. The results must meet the criteria established by guidelines like USP General Chapter <621>.[11][12]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Method Validation Protocol
The following diagram outlines the core components of a full method validation.
Caption: Core parameters for analytical method validation.
Validation Acceptance Criteria Summary
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak is spectrally pure (via DAD); no co-elution from placebo or degradation products at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | Mean recovery between 98.0% and 102.0% at each concentration level. |
| Precision (Repeatability) | % RSD of peak areas ≤ 2.0%. |
| Precision (Intermediate) | Overall % RSD across different days/analysts ≤ 2.0%. |
| LOQ | Signal-to-Noise ratio ≥ 10; precision at LOQ level should be acceptable. |
| Robustness | System suitability parameters remain within limits after deliberate small changes to the method. |
Conclusion
This application note presents a scientifically grounded and robust RP-HPLC method for the quantitative analysis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. The method leverages a standard C18 column with a formic acid-modified mobile phase to ensure optimal peak shape and reproducibility. The provided protocols for system suitability and method validation, based on authoritative ICH and USP guidelines, establish a framework for generating trustworthy and accurate data suitable for researchers, scientists, and drug development professionals.
References
-
Ohorodnik, M., Horak, Yu., Sobechko, I. et al. (2025). SOLUBILITY OF 4,7-DIOXO-7-(4-METHYLPHENYL)HEPTANOIC ACID IN SOME ORGANIC SOLVENTS. Visnyk of the Lviv University. Series Chemistry, Issue 66. [Link]
-
PubChem. (n.d.). 4,7-Dioxoheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Heptenoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
Cardeal, Z. L., de Souza, P. P., da Silva, M. D., & Marriott, P. J. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 109(4), 848-854. [Link]
-
United States Pharmacopeia. (2022). <621> Chromatography. USP-NF. [Link]
-
Gommers, F. J., & Bakker, J. (1988). Analysis of Thiophenes in the Tageteae (Asteraceae) by HPLC. Journal of Natural Products, 51(2), 299-302. [Link]
-
International Conference on Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Zachariadis, G. A., & Zafiroudi, M. I. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 12(19), 9579. [Link]
-
Kimura, M., Yamamoto, I., & Nunomura, W. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(17), 2244-2250. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN78. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. White Paper. [Link]
-
SIELC Technologies. (2018). Thiophene. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Technical Note. [Link]
Sources
- 1. 24090-18-4|4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiophene | SIELC Technologies [sielc.com]
- 5. publications.lnu.edu.ua [publications.lnu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 10. database.ich.org [database.ich.org]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
using 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid as a building block in organic synthesis
An In-Depth Guide to 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid in Organic Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, thiophene-containing molecules are recognized as privileged scaffolds due to their diverse biological activities and unique electronic properties.[1][2][3] Compounds incorporating the thiophene nucleus are found in numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, and cardiovascular agents.[1][4] 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid emerges as a particularly valuable synthetic intermediate, strategically designed for the construction of complex molecular architectures.
Its structure is characterized by three key functional domains:
-
A thiophene ring , which imparts specific physicochemical properties and serves as a crucial pharmacophore in many drug candidates.[2]
-
A 1,4-dicarbonyl system (a γ-diketone), a classic precursor for the synthesis of five-membered heterocycles.[5][6]
-
A terminal carboxylic acid , which provides a reactive handle for conjugation, derivatization, or alteration of solubility.
This combination makes 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (Molecular Formula: C₁₁H₁₂O₄S, Molecular Weight: 240.28 g/mol [7]) an exemplary building block for generating libraries of novel compounds through foundational organic reactions. This guide provides a detailed exploration of its primary application in Paal-Knorr synthesis and outlines protocols for creating diverse heterocyclic cores.
Core Application: The Paal-Knorr Synthesis of Five-Membered Heterocycles
The Paal-Knorr reaction is a cornerstone of heterocyclic chemistry, providing a robust and straightforward method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl precursors.[5][8] This reaction was first reported in 1884 and has since become a synthetically invaluable tool for accessing these common structural motifs.[5][6] The versatility of the Paal-Knorr synthesis allows for the conversion of nearly any 1,4-dicarbonyl compound into its corresponding heterocycle under appropriate conditions.[6]
The general workflow for utilizing 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid in Paal-Knorr reactions is depicted below.
Caption: General workflow for Paal-Knorr synthesis.
Application 1: Synthesis of Substituted Pyrroles
The condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine is a highly efficient method for preparing substituted pyrroles.[8] This reaction is broadly applicable to a wide range of amines, including aliphatic, aromatic, and heterocyclic variants.[9]
Scientific Rationale & Mechanism
The reaction proceeds through the formation of a hemiaminal intermediate upon nucleophilic attack of the amine on one of the carbonyl groups.[6] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl. The final step is a dehydration cascade that results in the formation of the aromatic pyrrole ring.[6] The use of a mild acid catalyst can facilitate the dehydration steps.[8]
Caption: Simplified Paal-Knorr pyrrole synthesis pathway.
Experimental Protocol: Synthesis of 4-(5-(Thiophen-2-yl)-1-phenyl-1H-pyrrol-2-yl)butanoic acid
This protocol describes a representative synthesis using aniline as the primary amine.
Materials:
-
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (1.0 eq)
-
Aniline (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Standard glassware for reflux
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (e.g., 2.40 g, 10.0 mmol).
-
Add glacial acetic acid (40 mL) to dissolve the starting material.
-
Add aniline (1.02 mL, 11.0 mmol, 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into 150 mL of ice-cold water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 30 mL).
-
Dry the crude product under vacuum.
-
For purification, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to yield the final product.
Self-Validation:
-
Expected Yield: Typically >75%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aliphatic ketone protons and the appearance of new aromatic pyrrole protons in the NMR spectrum are key indicators of a successful reaction.
Application 2: Synthesis of Substituted Furans
The Paal-Knorr furan synthesis involves the acid-catalyzed cyclodehydration of 1,4-dicarbonyl compounds.[9][10] A variety of protic acids (e.g., H₂SO₄, p-TsOH) or Lewis acids can be employed as catalysts.[9]
Scientific Rationale & Mechanism
The mechanism begins with the protonation of one carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The other carbonyl group tautomerizes to its enol form. The enol then acts as a nucleophile, attacking the protonated carbonyl in an intramolecular fashion to form a five-membered cyclic hemiacetal.[5] Subsequent acid-catalyzed dehydration of this intermediate yields the aromatic furan ring.[9]
Experimental Protocol: Synthesis of 4-(5-(Thiophen-2-yl)furan-2-yl)butanoic acid
Materials:
-
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq, catalytic)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (2.40 g, 10.0 mmol) and toluene (50 mL) to the flask.
-
Add p-TsOH·H₂O (190 mg, 1.0 mmol, 0.1 eq) to the mixture.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure furan derivative.
Self-Validation:
-
Expected Yield: 70-90%.
-
Characterization: The product structure should be confirmed by spectroscopic methods. In the ¹H NMR spectrum, look for the characteristic furan protons. The IR spectrum should show the absence of the ketone C=O stretch and the presence of C-O-C stretches characteristic of a furan.
Application 3: Synthesis of Substituted Thiophenes
To synthesize thiophenes from 1,4-dicarbonyls, a sulfurizing agent is required to replace the oxygen atoms with sulfur.[5] Common reagents for this transformation include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[11][12]
Scientific Rationale
These reagents function as both sulfur donors and dehydrating agents.[12] The reaction mechanism is complex but is thought to involve the initial thionation of the carbonyl groups, followed by an intramolecular cyclization and elimination to form the stable aromatic thiophene ring.
Experimental Protocol: Synthesis of 4-(5-(Thiophen-2-yl)thiophen-2-yl)butanoic acid
Materials:
-
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene or Xylene
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (2.40 g, 10.0 mmol) and anhydrous toluene (50 mL).
-
Add Lawesson's Reagent (2.02 g, 5.0 mmol, 0.5 eq) in one portion.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 111 °C for toluene).
-
Maintain the reflux for 6-8 hours. The reaction can be monitored by TLC.
-
Cool the reaction to room temperature. A solid (unreacted Lawesson's reagent and byproducts) may be present.
-
Filter the mixture through a pad of celite to remove insoluble materials, washing the pad with additional toluene.
-
Concentrate the filtrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel. A non-polar eluent system like hexane/dichloromethane is often effective.
Self-Validation:
-
Expected Yield: Yields can be more variable for this reaction, typically in the 40-60% range.
-
Characterization: Confirm the structure via NMR and Mass Spectrometry. The formation of the new thiophene ring will significantly alter the aromatic region of the NMR spectrum.
Summary of Paal-Knorr Applications
| Heterocycle | Key Reagent(s) | Typical Catalyst | Solvent | Product Class |
| Pyrrole | Primary Amine (R-NH₂) | Acetic Acid | Acetic Acid, Ethanol | 1,2,5-Trisubstituted Pyrrole |
| Furan | (none) | p-TsOH, H₂SO₄ | Toluene, Xylene | 2,5-Disubstituted Furan |
| Thiophene | Lawesson's Reagent | (none) | Toluene, Xylene | 2,2'-Bithiophene Derivative |
Beyond Paal-Knorr: Expanding Synthetic Utility
The carboxylic acid moiety on the building block provides a crucial handle for further synthetic transformations, allowing for its incorporation into larger, more complex molecules.
-
Amide Coupling: The carboxylic acid can be readily converted into an amide by reacting it with an amine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt).[13] This is a standard method in peptide synthesis and medicinal chemistry for linking molecular fragments.
-
Esterification: Standard Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with an alkyl halide under basic conditions can be used to form various esters, which can modulate the compound's lipophilicity and serve as prodrugs.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃), providing a different functional group for subsequent reactions.
These subsequent modifications, applied to the heterocycle products from the Paal-Knorr synthesis, open a vast chemical space for drug discovery and materials science exploration.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
Padwa, A., et al. (2009). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry. Available at: [Link]
-
Khaghaninejad, S., & Heravi, M. M. (2014). Paal–Knorr Reaction in The Synthesis of Heterocyclic Compounds. Advances in Heterocyclic Chemistry. Available at: [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Chem.libretexts.org. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link] (Note: A more specific URL is preferable if available, but the general domain is provided as a fallback).
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Yüksek, H., et al. (2016). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Turkish Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Medicinal chemistry-based perspective on thiophene and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved from [Link]
-
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
MDPI. (2025). Safe Synthesis of 4,7-Dibromo[5][8][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from [Link]
-
Pesenatto, M., et al. (2019). Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. Journal of Medicinal Chemistry. Available at: [Link]
-
Movassaghi, M., & Hunt, D. K. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal–Knorr furan synthesis. Retrieved from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. 24090-18-4|4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid|BLD Pharm [bldpharm.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 13. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of Thiophene Compounds
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. soeagra.com [soeagra.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 8. apec.org [apec.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. idexx.com [idexx.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid as a Novel Linker for Metal-Organic Frameworks in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of a Thiophene-Based Linker in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of porous materials with extensive applications in gas storage, catalysis, and notably, biomedical fields.[1] The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for precise tuning of their chemical and physical properties.[2] The choice of the organic linker is paramount in dictating the final architecture and functionality of the MOF. While a vast library of linkers has been explored, the potential of many unique molecular scaffolds remains to be unlocked.
This document introduces 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid as a prospective linker for the synthesis of novel MOFs. To date, the direct use of this specific linker has not been reported in peer-reviewed literature, presenting a frontier opportunity for innovation in materials science. The unique structural features of this linker—a flexible heptanoic acid chain, two ketone functionalities, and a terminal thiophene ring—suggest the potential for MOFs with distinctive properties. The thiophene moiety, in particular, is a well-known pharmacophore and can engage in unique interactions with metal centers, potentially influencing the electronic and catalytic properties of the resulting framework.[3]
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of MOFs utilizing 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, with a specific focus on their application in drug delivery. The protocols herein are based on established methodologies for MOF synthesis with dicarboxylic acid linkers and are intended to serve as a robust starting point for researchers.
Properties of the 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid Linker
A thorough understanding of the linker's properties is crucial for designing a successful MOF synthesis strategy.
| Property | Value/Description | Significance for MOF Synthesis |
| Molecular Formula | C₁₁H₁₂O₄S | Provides the elemental composition for characterization. |
| Molecular Weight | 240.28 g/mol | Essential for calculating molar ratios in synthesis. |
| Key Functional Groups | Carboxylic acid, two ketones, thiophene ring | The carboxylic acid group is the primary coordination site with metal ions. The ketone and thiophene moieties offer potential for post-synthetic modification and can influence the framework's polarity and drug affinity. |
| Flexibility | The heptanoic acid backbone provides significant conformational flexibility. | This can lead to the formation of diverse and potentially novel MOF topologies, though it may also present challenges in achieving high crystallinity. |
Hypothetical MOF Synthesis: A Solvothermal Approach
Solvothermal synthesis is a widely employed method for generating high-quality MOF crystals.[2] The following protocol outlines a hypothetical synthesis of a zinc-based MOF using our linker of interest, tentatively named "Zn-TDH-MOF" (Zinc-ThiopheneDioxoHeptanoic acid-MOF). Zinc is chosen as the metal node due to its common use in biocompatible MOFs.[4]
Experimental Protocol: Solvothermal Synthesis of Zn-TDH-MOF
Materials:
-
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Precursor)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
Chloroform (Solvent for activation)
-
20 mL Scintillation Vials or Teflon-lined autoclave
Procedure:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 100 °C for 24 hours.
-
Cooling and Isolation: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Washing: Carefully decant the supernatant. Wash the crystalline product with fresh DMF (3 x 10 mL) to remove unreacted starting materials. Subsequently, immerse the crystals in ethanol (10 mL) for 24 hours to exchange the DMF within the pores. Repeat the ethanol wash twice.
-
Activation: To activate the MOF, the solvent within the pores must be removed. Decant the ethanol and add 10 mL of a volatile solvent like chloroform. Allow to stand for 12 hours.
-
Drying: Decant the chloroform and dry the activated Zn-TDH-MOF under vacuum at 120 °C for 12 hours.
-
Storage: Store the activated MOF in a desiccator to prevent re-adsorption of atmospheric moisture.
Causality Behind Experimental Choices:
-
Solvent (DMF): DMF is a high-boiling point polar aprotic solvent that is excellent for solubilizing both the organic linker and the metal salt. It also plays a role in the deprotonation of the carboxylic acid during the reaction.
-
Temperature (100 °C): This temperature provides sufficient thermal energy to overcome the activation barrier for MOF formation without decomposing the linker or the resulting framework.
-
Activation Step: The exchange with a lower boiling point solvent like ethanol, followed by a highly volatile solvent like chloroform, facilitates the complete removal of solvent from the pores under vacuum. This is critical for achieving a high surface area and making the pores accessible for guest molecules.[5]
Visualizing the Synthesis Workflow
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis and determine the physicochemical properties of the MOF.
Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.[6]
-
Protocol:
-
Grind a small amount of the activated Zn-TDH-MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 5° to 50° with a step size of 0.02°.
-
-
Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a crystalline material. The absence of peaks corresponding to the starting materials confirms phase purity.
Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the MOF and confirm the removal of guest solvents.[7]
-
Protocol:
-
Place 5-10 mg of the activated MOF in an alumina crucible.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Expected Outcome: The TGA curve will show a stable plateau up to a certain temperature, after which a sharp weight loss will occur, indicating the decomposition of the framework. For an activated MOF, there should be minimal weight loss at low temperatures (below 150 °C), confirming the absence of solvent molecules in the pores.
Gas Adsorption Analysis (BET Surface Area)
-
Purpose: To determine the specific surface area and porosity of the MOF.[5][8]
-
Protocol:
-
Degas a sample of the activated MOF at 120 °C under vacuum for 12 hours.
-
Perform a nitrogen adsorption-desorption isotherm at 77 K.
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.[9]
-
-
Expected Outcome: The shape of the isotherm will indicate the type of porosity (microporous, mesoporous, or macroporous). A high BET surface area is desirable for applications such as drug delivery.
Application in Drug Delivery: Loading and Release Studies
The porous nature and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems.[1] Here, we propose a protocol for loading a model anti-cancer drug, 5-Fluorouracil (5-FU), into the hypothetical Zn-TDH-MOF and studying its release profile.
Drug Loading Protocol
Method: Impregnation (a common and straightforward method for drug loading).[3]
Procedure:
-
Prepare Drug Solution: Prepare a 1 mg/mL solution of 5-Fluorouracil in methanol.
-
Impregnation: Disperse 50 mg of activated Zn-TDH-MOF in 10 mL of the 5-FU solution.
-
Stirring: Stir the suspension at room temperature for 24 hours in a sealed container to allow the drug molecules to diffuse into the MOF pores.
-
Isolation: Collect the 5-FU loaded MOF (5-FU@Zn-TDH-MOF) by centrifugation.
-
Washing: Wash the product with a small amount of fresh methanol to remove any drug molecules adsorbed on the external surface.
-
Drying: Dry the 5-FU@Zn-TDH-MOF under vacuum at 60 °C for 12 hours.
Quantification of Drug Loading: The amount of loaded drug can be determined by measuring the concentration of 5-FU in the supernatant before and after loading using UV-Vis spectroscopy at the λ_max of 5-FU.
-
Loading Capacity (%) = (Initial mass of drug - Mass of drug in supernatant) / Mass of MOF × 100
-
Encapsulation Efficiency (%) = (Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug × 100
In Vitro Drug Release Protocol
Procedure:
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.
-
Release Study: Disperse 10 mg of 5-FU@Zn-TDH-MOF in 10 mL of PBS in a dialysis bag (with an appropriate molecular weight cut-off).
-
Incubation: Place the dialysis bag in a larger container with 90 mL of PBS and incubate at 37 °C with gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external PBS solution and replace it with 1 mL of fresh PBS to maintain a constant volume.
-
Quantification: Analyze the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizing the Drug Delivery Workflow
Biocompatibility Assessment
For any material intended for biomedical applications, assessing its biocompatibility is non-negotiable.[10]
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11]
Cell Line: A relevant cancer cell line (e.g., HeLa) and a normal cell line (e.g., fibroblasts) should be used to assess both efficacy and toxicity.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare different concentrations of the empty Zn-TDH-MOF and 5-FU@Zn-TDH-MOF in the cell culture medium. Replace the medium in the wells with the MOF-containing medium. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the cells with the MOFs for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the negative control.
Expected Outcome: The empty MOF should exhibit low cytotoxicity, indicating its biocompatibility. The 5-FU loaded MOF is expected to show dose-dependent cytotoxicity towards the cancer cell line, demonstrating its therapeutic potential.
Conclusion and Future Directions
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid presents an exciting opportunity for the design of novel MOFs with unique structural and functional properties. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and evaluation of these new materials for drug delivery applications. The presence of ketone and thiophene functionalities opens up avenues for post-synthetic modification, allowing for the attachment of targeting ligands or other functional moieties to create more sophisticated drug delivery systems. Further research should focus on exploring different metal nodes, optimizing the synthesis conditions to control crystal size and morphology, and conducting in vivo studies to validate the therapeutic efficacy and safety of these promising new materials.
References
-
RSC Advances. (2024, September 23). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Royal Society of Chemistry. [Link]
-
ACS Omega. (2026, January 22). Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. American Chemical Society. [Link]
-
JoVE. (2024, March 8). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. [Link]
-
Langmuir. (2020, March 3). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. American Chemical Society. [Link]
-
Dalton Transactions. (n.d.). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Royal Society of Chemistry. [Link]
-
Frontiers in Chemistry. (2023, September 11). MOF-based stimuli-responsive controlled release nanopesticide: mini review. [Link]
-
ResearchGate. (2026, January 3). Characterization techniques for metal–organic frameworks. [Link]
-
FIU Digital Commons. (n.d.). Designing flexible linkers for the synthesis of Metal-Organic Frameworks. [Link]
-
ACS Applied Materials & Interfaces. (2024, March 5). Cytotoxicity and Biocompatibility of Metal-Organic Frameworks. American Chemical Society. [Link]
-
Nano Letters. (2025, March 17). Metal–Organic Frameworks-Based Microrockets for Controlled and Sustained Drug Release. American Chemical Society. [Link]
-
OSTI.GOV. (2024, March 8). Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. [Link]
-
AZoM. (2019, December 17). Metal Organic Frameworks (MOFs): Techniques for Characterization. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. [Link]
-
Scientiae Radices. (2023, June 5). Metal-organic frameworks for efficient drug adsorption and delivery. [Link]
-
RSC Advances. (2025, September 22). Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine. Royal Society of Chemistry. [Link]
-
Journal of the American Chemical Society. (n.d.). Hydrothermal Synthesis of a Metal-Organic Framework Containing Large Rectangular Channels. [Link]
-
ResearchGate. (2025, August 6). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. [Link]
-
MDPI. (n.d.). RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. [Link]
-
ResearchGate. (n.d.). Biocompatibility Assessment of MOFs. [Link]
-
PMC. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. [Link]
-
Crystal Growth & Design. (2014, September 29). Study of Guest Molecules in Metal–Organic Frameworks by Powder X-ray Diffraction: Analysis of Difference Envelope Density. American Chemical Society. [Link]
-
ResearchGate. (2025, September 13). Hydrothermal synthesis of MOFs. [Link]
-
ResearchGate. (2023, July 25). How can I calculate surface area and specific surface area of a MOF from its isotherm?. [Link]
-
RSC Advances. (2017, October 2). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. Royal Society of Chemistry. [Link]
-
ACS Omega. (n.d.). Advancing Drug Delivery: Design and Applications of MOF-Polyurethane Composites for Controlled Release Systems. [Link]
-
DiVA. (n.d.). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. [Link]
-
PMC. (2022, January 16). Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. [Link]
Sources
- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 4. Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05337D [pubs.rsc.org]
- 5. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 6. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid synthesis
Welcome to the technical support center for the synthesis of thiophene-containing keto-acids, such as 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic yields and troubleshoot common experimental challenges. The synthesis of these molecules typically relies on the Friedel-Crafts acylation, a powerful but often sensitive reaction. Here, we provide in-depth, field-proven insights to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for a molecule like 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid?
The most common and direct approach is the Friedel-Crafts acylation of thiophene with an appropriate acylating agent.[1] For the specific target molecule, the synthesis is likely a multi-step process, beginning with the acylation of thiophene with a cyclic anhydride like succinic anhydride to form an initial keto-acid, which is then elaborated further. The core principles discussed here focus on this critical first acylation step.
Q2: Why is the Friedel-Crafts acylation the method of choice?
This reaction is a classic and effective method for forming carbon-carbon bonds between an aromatic ring (thiophene) and a carbonyl group.[2] Key advantages include:
-
Direct Ketone Formation: It directly installs the necessary keto group onto the thiophene ring.
-
High Regioselectivity: Acylation of unsubstituted thiophene occurs with high selectivity at the 2-position. This is because the carbocation intermediate formed by attack at the 2-position is more resonance-stabilized (three resonance forms) than the intermediate from attack at the 3-position (two resonance forms).[3]
-
No Polyacylation: The product of the reaction, an acylthiophene, contains an electron-withdrawing acyl group. This deactivates the thiophene ring towards further electrophilic substitution, effectively preventing unwanted secondary acylation reactions.[1]
Q3: What are the most critical parameters affecting the yield of this reaction?
The success of the Friedel-Crafts acylation of thiophene hinges on three main factors:
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Anhydrous conditions are paramount.
-
Reaction Temperature: Thiophene can react vigorously and undergo resinification (polymerization) at high temperatures in the presence of strong Lewis acids.[4] Conversely, temperatures that are too low will result in an impractically slow reaction rate.
-
Molar Ratios: A stoichiometric amount of the Lewis acid catalyst is often required, as it forms a complex with the ketone product, effectively removing it from the catalytic cycle.[1] The ratio of thiophene to the acylating agent also needs optimization.[5]
Visualizing the Core Reaction: Acylation of Thiophene
The foundational step in synthesizing many thiophene keto-acids is the acylation with a cyclic anhydride. The diagram below illustrates the mechanism for the reaction of thiophene with succinic anhydride, a key precursor reaction.
Caption: Mechanism of Friedel-Crafts acylation of thiophene.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. A systematic approach is often the key to resolving yield-related problems.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Q: My reaction yield is very low or has failed completely. What are the likely causes?
A: This is the most common issue and usually points to a problem with the catalyst or reaction conditions.
-
Cause 1: Catalyst Deactivation by Moisture. Aluminum chloride (AlCl₃) and other Lewis acids are highly hygroscopic. Any trace of water in your glassware, solvents, or reagents will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle. Handle AlCl₃ quickly in a glovebox or under a positive pressure of inert gas (N₂ or Ar).
-
-
Cause 2: Insufficient Catalyst. Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of Lewis acid. This is because the ketone group in the product is a Lewis base and forms a stable complex with the AlCl₃, effectively taking it out of the reaction.[1] When using an acid anhydride, at least two equivalents of AlCl₃ are necessary: one to react with the anhydride and another to catalyze the reaction.
-
Solution: For an acyl chloride, use at least 1.1 equivalents of AlCl₃. For a cyclic anhydride like succinic anhydride, use at least 2.2 equivalents.
-
-
Cause 3: Sub-optimal Temperature. The reaction has a narrow optimal temperature window.
-
Solution: Start the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction. Then, allow the mixture to slowly warm to room temperature or gently heat it as required. An optimal temperature for the acylation of thiophene is often between room temperature and 60°C, depending on the solvent and catalyst.[5]
-
Q: I'm observing a lot of dark, tarry byproduct (resinification). How can I prevent this?
A: Thiophene is prone to polymerization or "resinification" under harsh acidic conditions.[4]
-
Cause 1: Incorrect Order of Addition. Adding the Lewis acid directly to thiophene can initiate rapid polymerization.
-
Solution: The best practice is to first create a suspension of the Lewis acid and the acylating agent in the chosen solvent. Then, cool this mixture in an ice bath before slowly adding the thiophene dropwise. This ensures the thiophene preferentially reacts with the acylium ion electrophile rather than with the free Lewis acid.
-
-
Cause 2: Excessive Temperature. High local temperatures can accelerate the decomposition of thiophene.
-
Solution: Maintain good stirring and use an ice bath to control the temperature, especially during the addition of reagents. Avoid aggressive heating.
-
Q: I'm having difficulty purifying the final product. What are the best practices for workup and purification?
A: The workup procedure is critical for isolating the keto-acid and removing the aluminum salts.
-
Step 1: Quenching. The reaction must be carefully quenched to decompose the product-catalyst complex and any remaining AlCl₃.
-
Protocol: Slowly and carefully pour the reaction mixture onto crushed ice, often containing concentrated hydrochloric acid. This hydrolyzes the aluminum salts and protonates the carboxylate, making the final product less soluble in water.
-
-
Step 2: Extraction. The acidic aqueous layer should be thoroughly extracted to recover the product.
-
Protocol: Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
-
Step 3: Purification. The crude product may still contain unreacted starting materials or side products.
-
Protocol: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and a non-solvent like hexanes). If recrystallization is ineffective, column chromatography on silica gel may be required.
-
Q: Are there greener or more robust alternatives to traditional Lewis acids like AlCl₃?
A: Yes. The environmental and handling issues associated with AlCl₃ have driven the development of solid acid catalysts.
-
Alternative: Zeolites. Zeolites such as Hβ or C25 have shown excellent activity for the acylation of thiophene.[5][6]
-
Advantages: They are not sensitive to moisture, are easily removed from the reaction mixture by simple filtration, and can be regenerated and reused multiple times. This dramatically simplifies the workup procedure and reduces hazardous waste.[6]
-
Consideration: These reactions may require higher temperatures (e.g., 60-80°C) and longer reaction times compared to AlCl₃-mediated reactions.[5][6]
-
Experimental Protocols
Protocol 1: Traditional Method using AlCl₃
(This protocol is a representative procedure for the acylation of thiophene with succinic anhydride)
-
Preparation: Under an inert atmosphere (N₂), add anhydrous aluminum chloride (2.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Reagent Addition: Suspend the AlCl₃ in an anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the suspension to 0-5 °C in an ice bath. Add succinic anhydride (1.0 eq.) portion-wise, ensuring the temperature does not rise above 10 °C. Stir for 30 minutes.
-
Reaction: Add thiophene (1.0 eq.) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir and warm to room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization.
Protocol 2: Green Method using Hβ Zeolite Catalyst
(Adapted from literature procedures for acylation of thiophene)[5]
-
Preparation: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine thiophene (1.0 eq.), acetic anhydride (3.0 eq. - note: this is an example, adjust for your specific acylating agent), and the activated Hβ zeolite catalyst (e.g., ~15% by weight of thiophene).
-
Reaction: Heat the mixture to the optimal temperature (e.g., 60 °C) with vigorous stirring.[5] Monitor the reaction progress by GC or TLC. The reaction may take several hours.
-
Workup: After cooling to room temperature, remove the catalyst by simple filtration, washing the catalyst with a small amount of fresh solvent.
-
Purification: The filtrate can then be concentrated and the product purified by distillation or recrystallization, avoiding the complex aqueous workup of the traditional method.
Data Summary: Comparison of Catalytic Systems
| Parameter | Traditional Method (AlCl₃) | Green Method (Zeolite) |
| Catalyst | Aluminum Chloride (AlCl₃) | Hβ, C25, or other solid acids |
| Stoichiometry | Stoichiometric (≥2 eq.) | Catalytic (e.g., 15 wt%) |
| Conditions | Strictly anhydrous | Tolerant to trace moisture |
| Temperature | 0 °C to Room Temperature | 60 - 100 °C[5][6] |
| Workup | Complex aqueous quench/extraction | Simple filtration |
| Waste | Acidic aluminum salt solution | Recoverable/reusable solid |
| Yield Potential | Moderate to High | High (up to 98% reported for similar reactions)[5] |
References
-
Ma, H., Liu, B., & Li, J. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Available at: [Link]
-
Zhang, Y., et al. (2013). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available at: [Link]
- Hartough, H. D. (1950). Acylation of thiophene. Google Patents (US2492629A).
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. . Available at: [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Welcome to the technical support center for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this molecule. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compound. Thiophene derivatives are significant in medicinal chemistry, and ensuring their purity is a critical step in research and development.[1][2][3]
I. Understanding the Molecule and Potential Impurities
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is a multi-functionalized molecule featuring a thiophene ring, a carboxylic acid, and a 1,4-dicarbonyl system. Its synthesis likely involves a Friedel-Crafts acylation of thiophene with succinic anhydride or a related derivative, followed by further chain elaboration.[4][5][6] This synthetic route can introduce several classes of impurities:
-
Unreacted Starting Materials: Thiophene, succinic anhydride.
-
Side-Products: Di-acylated thiophene, positional isomers, and polymeric materials.
-
Degradation Products: The 1,4-dicarbonyl moiety can be susceptible to cyclization or other rearrangements under harsh acidic or basic conditions, or at elevated temperatures.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid in a question-and-answer format.
Q1: My final product is an intractable oil or a low-melting solid, not the expected crystalline material. What should I do?
A1: This is a common issue when residual solvents or impurities are present, acting as a eutectic mixture that depresses the melting point.
Causality: The combination of a flexible alkyl chain and multiple polar functional groups can make crystallization challenging. The presence of even minor impurities can disrupt the crystal lattice formation.
Troubleshooting Protocol:
-
Solvent Removal: Ensure all volatile solvents from the reaction workup are completely removed under high vacuum, possibly with gentle heating (not exceeding 40-50°C to prevent degradation).
-
Impurity Analysis: Before attempting recrystallization, analyze a small sample by ¹H NMR or TLC to identify the nature of the impurities. The presence of grease or non-polar side-products might require a different approach.
-
Recrystallization Screening: A systematic approach to finding the right solvent system is crucial.[7][8]
-
Start with single solvent systems. Good candidates for keto-acids include toluene, ethyl acetate, or a mixture of ethanol and water.[7][9]
-
If single solvents fail, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (e.g., ethyl acetate, acetone) at room temperature, then slowly add a "poor" solvent (e.g., hexanes, petroleum ether) until turbidity persists.[7] Gently warm the mixture until it becomes clear, and then allow it to cool slowly.
-
-
Trituration: If recrystallization proves difficult, trituration can be effective. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). This can often induce solidification of the product.
Q2: After purification, my product is colored (yellow to brown), but I expect a white or off-white solid. How can I remove the color?
A2: Color in the final product often indicates the presence of polymeric or highly conjugated impurities, which can arise from the Friedel-Crafts reaction or subsequent degradation.
Causality: Thiophene compounds can be sensitive and may form colored byproducts under the strong Lewis acid conditions of a Friedel-Crafts acylation.[10] Additionally, dicarbonyl compounds can undergo side reactions leading to colored products.
Troubleshooting Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount (1-2% by weight) of activated carbon and heat the mixture to boiling for 10-15 minutes. Perform a hot filtration through a pad of celite to remove the carbon. The celite is crucial to prevent fine carbon particles from passing through the filter paper. Cool the filtrate to induce crystallization.
-
Column Chromatography: If carbon treatment is ineffective, column chromatography is the next logical step. A normal-phase silica gel column is typically effective.[11][12]
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate.[12] A small amount of acetic acid (0.5-1%) in the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
-
Column Packing and Loading: Ensure the column is well-packed to avoid channeling. Load the sample dissolved in a minimum amount of the eluent or pre-adsorbed onto a small amount of silica.
-
-
Acid-Base Extraction Refinement: A carefully performed acid-base extraction can sometimes remove colored, acidic impurities. Ensure complete phase separation and consider back-washing the organic layer to maximize recovery.[13][14][15][16]
Q3: My ¹H NMR spectrum shows the presence of unreacted starting materials (thiophene, succinic anhydride) even after initial purification. How can I remove them?
A3: The volatility of thiophene and the reactivity of succinic anhydride require specific strategies for their removal.
Causality: Thiophene can be trapped in the product matrix, and residual succinic anhydride can hydrolyze to succinic acid, which may co-purify with the desired product.
Troubleshooting Protocol:
-
For Thiophene Removal:
-
Azeotropic Distillation: If the product is stable at moderate temperatures, dissolving it in a solvent like toluene and then removing the solvent under reduced pressure can help to azeotropically remove residual thiophene.
-
High Vacuum: Placing the product under a high vacuum for an extended period can also remove volatile starting materials.
-
-
For Succinic Anhydride/Succinic Acid Removal:
-
Acid-Base Extraction: A carefully controlled acid-base extraction is highly effective.[13][14][15][16] Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild base such as saturated sodium bicarbonate solution. Your desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer. The less acidic succinic acid may also be extracted. Neutral impurities will remain in the organic layer.
-
Workflow for Acid-Base Extraction:
-
Dissolve the crude mixture in ethyl acetate.
-
Extract with saturated NaHCO₃ solution. The product and succinic acid move to the aqueous layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with dilute HCl (e.g., 1M or 2M) to precipitate the product.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
-
III. Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid? A: Due to the presence of the dicarbonyl functionality, the compound may be susceptible to degradation over time. It is recommended to store the purified material in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation. For long-term storage, keeping it in a freezer at -20°C is advisable.
Q: Which analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: Provides structural confirmation and can detect impurities with different chemical shifts.
-
HPLC: A reverse-phase HPLC method is excellent for quantifying purity and detecting non-volatile impurities.[17][18][19] A C18 column with a mobile phase gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile is a good starting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of high purity for crystalline solids.
Q: What are the key safety precautions when handling this compound and its precursors? A:
-
Thiophene: It is a flammable liquid and harmful if swallowed. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lewis Acids (e.g., AlCl₃): These are water-reactive and corrosive. Handle them in a dry environment and quench reactions carefully.
-
General Handling: As the toxicological properties of the final compound may not be fully known, it should be handled with care. Avoid inhalation, ingestion, and skin contact.
IV. Data and Workflow Visualizations
Comparison of Purification Techniques
| Technique | Pros | Cons | Best For Removing |
| Recrystallization | - Cost-effective- Scalable- Can yield very pure material | - Can be time-consuming- Requires finding a suitable solvent system- May not be effective for oily products | - Impurities with different solubility profiles |
| Column Chromatography | - High resolving power- Can separate complex mixtures- Versatile | - More expensive (solvents, silica)- Can be labor-intensive- Potential for product degradation on silica | - Positional isomers- Colored impurities- Non-polar byproducts |
| Acid-Base Extraction | - Excellent for separating acidic/basic compounds from neutrals- Fast and simple | - Only applicable to ionizable compounds- Emulsion formation can be an issue | - Unreacted starting materials- Neutral byproducts |
Purification Strategy Decision Workflow
Caption: Decision tree for selecting a purification strategy.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
V. References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Online]. Available: [Link]
-
de Revel, G., et al. (n.d.). Isolation and Determination of α-Dicarbonyl Compounds by RP-HPLC-DAD in Green and Roasted Coffee. ACS Publications. [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Online]. Available: [Link]
-
SAGE Publications Inc. (n.d.). On-line (HPLC-NMR) and Off-line Phytochemical Profiling of the Australian Plant, Lasiopetalum macrophyllum. ResearchGate. [Online]. Available: [Link]
-
Romeo, G., et al. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Online]. Available: [Link]
-
Google Patents. (n.d.). US3524877A - Method of producing keto acids. [Online]. Available:
-
Google Patents. (n.d.). US2601022A - Purification of metal carbonyls. [Online]. Available:
-
Cohen, S.M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59.
-
Wikipedia. (n.d.). Acid–base extraction. [Online]. Available: [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online]. Available: [Link]
-
Ohorodnik, M., et al. (2025). Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. Visnyk of the Lviv University. Series Chemistry, 66.
-
Organic Syntheses Procedure. (n.d.). Benzenebutanamide, N,N-diethyl-α-hydroxy-. [Online]. Available: [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online]. Available: [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Online]. Available: [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. [Online]. Available: [Link]
-
ResearchGate. (2019, April 5). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. [Online]. Available: [Link]
-
Google Patents. (n.d.). US2492629A - Acylation of thiophene. [Online]. Available:
-
ResearchGate. (2025, August 7). Determination of 30 Free Fatty Acids in Two Famous Tibetan Medicines by HPLC with Fluorescence Detection and Mass Spectrometric Identification. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Online]. Available: [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Online]. Available: [Link]
-
National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Online]. Available: [Link]
-
SciRP.org. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Online]. Available: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Online]. Available: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Online]. Available: [Link]
-
Royal Society of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Online]. Available: [Link]
-
ResearchGate. (2026, January 1). Formation of Ketoprofen-Malonic Acid Cocrystal by Solvent Evaporation Method. [Online]. Available: [Link]
-
ResearchGate. (2025, October 16). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Online]. Available: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Online]. Available: [Link]
-
ResearchGate. (n.d.). How do we purify the product (carbohydrate chemistry) that produce some decompositions?. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Online]. Available: [Link]
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Online]. Available: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US3524877A - Method of producing keto acids - Google Patents [patents.google.com]
- 10. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 11. Chromatography [chem.rochester.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. vernier.com [vernier.com]
- 17. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
stability and degradation pathways of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting guides, and frequently asked questions to support your experimental work with this compound. Given that 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is a specialized molecule, this guide synthesizes data from foundational chemical principles governing its core functional moieties: the 1,4-diketone system, the thiophene ring, and the carboxylic acid.
Compound Overview and Inherent Reactivity
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid possesses a unique combination of functional groups that dictate its chemical behavior and stability profile. Understanding the reactivity of each component is crucial for designing robust experiments and interpreting results accurately.
-
Thiophene Ring: This heterocyclic aromatic ring is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxides and sulfones.[1][2] These oxidative processes can be initiated by chemical oxidants, light, and elevated temperatures.[3][4][5]
-
1,4-Diketone System: The diketone functionality is prone to a variety of reactions, including enolization under both acidic and basic conditions. This can be a precursor to further degradation or isomerization.
-
Carboxylic Acid: The carboxylic acid group influences the compound's solubility in aqueous media and can participate in typical acid-base reactions. At elevated temperatures, decarboxylation may become a relevant degradation pathway.[6]
Chemical Structure
Caption: Workflow for a forced degradation study.
References
-
Wikipedia. Thiophene. Available from: [Link].
-
Lu, Y., & Ma, D. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Available from: [Link].
- Zamora, R., Alcon, E., & Hidalgo, F. J. (2006). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of Agricultural and Food Chemistry.
-
Verga, F. M., et al. (2021). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. The Journal of Physical Chemistry Letters. Available from: [Link].
-
Levitt, L. S., & Howard Jr, E. (1952). Products of the Oxidative Degradation of Thiophene by Nitric Acid. Journal of the American Chemical Society. Available from: [Link].
-
Djouambi, N., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Available from: [Link].
- Kamberi, M., & Tsutsumi, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Wang, W., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. Available from: [Link].
-
Ahmad, F., & Yadav, S. (2001). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. PubMed. Available from: [Link].
-
Djouambi, N., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ResearchGate. Available from: [Link].
-
Yilmaz, F., et al. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Omega. Available from: [Link].
-
Pigliacelli, C., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. Available from: [Link].
-
Li, J., et al. (2022). Effects of Thiophene Degradation on the Corrosiveness of Oil and the Properties of Oil–Paper Insulation in the Oil-Immersed Transformers. IEEE Xplore. Available from: [Link].
-
Livesey, G., & Lund, P. (1980). Metabolism and metabolic effects of ketoacids. PubMed. Available from: [Link].
-
Djouambi, N., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Available from: [Link].
- Wang, W., et al. (2021).
-
LibreTexts. (2022). 10.2: Amino Acids Degradation. Chemistry LibreTexts. Available from: [Link].
-
Anonymous. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link].
-
Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link].
-
Organic Chemistry Portal. 1,4-Diketone synthesis by C-C coupling. Available from: [Link].
- Le, A., et al. (2020). Investigation of Thermal Properties of Carboxylates with Various Structures. University of New Haven.
- El-Ghayoury, A., et al. (2013). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace.
-
Li, Y., et al. (2014). Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. Green Chemistry. Available from: [Link].
-
Espenson, J. H., & Huston, P. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Available from: [Link].
-
Toriia, K., & Onishia, T. (2003). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Available from: [Link].
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
-
Anonymous. Derivatization of 1,4‐diketone compounds. Reaction conditions:... ResearchGate. Available from: [Link].
-
Teasdale, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link].
-
JoVE. (2023). Physical Properties of Carboxylic Acids. JoVE. Available from: [Link].
-
Smirnova, O., et al. (2023). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. MDPI. Available from: [Link].
Sources
Technical Support Center: Synthesis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Welcome to the technical support center for the synthesis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.
The synthesis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid typically proceeds via a Friedel-Crafts acylation of thiophene with a derivative of succinic acid, such as succinic anhydride, in the presence of a Lewis acid catalyst.[1][2] While this is a powerful method for C-C bond formation, the reactivity of the thiophene ring presents unique challenges.[3] This guide will address the most common side reactions and provide troubleshooting strategies to optimize your synthesis for yield and purity.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Problem 1: Low Yield & Significant Tar Formation
Question: My reaction mixture turned dark brown or black, resulting in a thick, tar-like substance and a very low yield of the desired product. What is causing this, and how can I prevent it?
Answer:
This is a classic sign of thiophene polymerization or decomposition, a common and significant side reaction.
Causality: The thiophene ring, while aromatic, is susceptible to degradation and polymerization under harsh acidic conditions.[3] Strong Lewis acids, such as aluminum chloride (AlCl₃), which are standard in many Friedel-Crafts reactions, can be too aggressive for thiophene.[3] They can coordinate with the sulfur atom, leading to ring-opening and subsequent polymerization, which manifests as an intractable tar.[3] High reaction temperatures exacerbate this issue, accelerating the decomposition pathways.
Troubleshooting Protocol:
-
Catalyst Selection: Switch to a milder Lewis acid. Zinc halides (e.g., ZnCl₂, ZnBr₂, ZnI₂) are excellent alternatives as they are less likely to induce ring degradation and can be used in smaller, catalytic amounts.[3] Solid acid catalysts, like zeolites, also offer a milder and more environmentally friendly option.[4][5]
-
Temperature Control: Maintain a low reaction temperature, especially during the addition of the catalyst and reactants. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly suppress polymerization. Avoid high temperatures, as they can also decrease the selectivity for the desired product isomer.[5]
-
Order of Addition: Add the Lewis acid to the solution of thiophene and succinic anhydride, rather than the other way around. This ensures that the acylium ion is generated in the presence of the thiophene, promoting the desired acylation over side reactions. A slow, portion-wise addition of the catalyst is recommended to control the initial exotherm.
Problem 2: Presence of an Isomeric Impurity
Question: My NMR and LC-MS analyses indicate the presence of an isomer of the desired 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. How can I improve the regioselectivity?
Answer:
The formation of an isomeric byproduct is most likely due to acylation at the 3-position of the thiophene ring instead of the desired 2-position.
Causality: Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position (alpha to the sulfur).[6] This preference is due to the superior resonance stabilization of the carbocation intermediate formed during electrophilic attack at the C2 position, which can be described by three resonance structures, compared to the two resonance structures for attack at the C3 position.[6] However, this selectivity is temperature-dependent. At higher temperatures, the reaction can overcome the higher activation energy barrier to form the thermodynamically more stable, but kinetically less favored, 3-acylthiophene isomer.[5]
Troubleshooting Protocol:
-
Strict Temperature Control: As with preventing polymerization, maintaining a low reaction temperature is crucial for ensuring high regioselectivity. Running the reaction at or below room temperature will favor the kinetically preferred 2-acylation product.[5]
-
Choice of Solvent: The solvent can influence the reactivity of the electrophile and the stability of the intermediates. Less polar solvents, such as dichloromethane (DCM) or carbon disulfide (CS₂), are often preferred for Friedel-Crafts reactions.
Problem 3: Significant Amount of Unreacted Starting Materials
Question: My crude product contains a large proportion of unreacted thiophene and succinic acid. What went wrong?
Answer:
This issue typically points to an inefficient or incomplete reaction, which can have several root causes.
Causality:
-
Catalyst Deactivation: Lewis acids are highly sensitive to moisture. Any water present in the reactants or solvent will react with the catalyst, rendering it inactive.
-
Hydrolysis of Succinic Anhydride: Succinic anhydride will readily hydrolyze to succinic acid in the presence of water.[7] Succinic acid is not an effective acylating agent under these conditions.
-
Insufficient Catalyst: In Friedel-Crafts acylations using acid anhydrides, at least two equivalents of the Lewis acid catalyst (like AlCl₃) are often required because the catalyst complexes with both the acylating agent and the resulting ketone product.[3] If using a milder catalyst like ZnCl₂, ensure the catalytic amount is appropriate for the scale of your reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried). Use anhydrous solvents and ensure your starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[8]
-
Verify Reagent Quality: Use a fresh, unopened container of succinic anhydride if possible. If you suspect it has been exposed to moisture, it may need to be purified or replaced.
-
Check Catalyst Stoichiometry: Review your protocol to ensure the correct amount of Lewis acid is being used. If using a strong Lewis acid like AlCl₃ with succinic anhydride, you will likely need more than two molar equivalents.
Problem 4: Formation of a Diacylated Byproduct
Question: I'm observing a byproduct with a higher molecular weight that I suspect is a diacylated thiophene. How can I avoid this?
Answer:
While the acyl group is deactivating, preventing a second acylation, di-substitution can still occur under forcing conditions.[2]
Causality: The first acyl group attached to the thiophene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[2] However, if the reaction conditions are too harsh (e.g., high temperature, long reaction time, or a large excess of the acylating agent and catalyst), a second acylation can occur.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of thiophene relative to the succinic anhydride to favor mono-acylation. A 1:1 or 1.2:1 ratio of thiophene to succinic anhydride is a good starting point.
-
Moderate Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed to prevent the formation of the diacylated product.
Summary of Troubleshooting Strategies
| Problem | Probable Cause(s) | Recommended Solutions |
| Low Yield & Tar Formation | - Thiophene polymerization/decomposition. - Lewis acid is too strong. - High reaction temperature. | - Use a milder Lewis acid (e.g., ZnCl₂). - Maintain low reaction temperatures (0°C to RT). - Ensure slow, controlled addition of reagents. |
| Isomeric Impurity | - Acylation at the 3-position of thiophene. - High reaction temperature favoring thermodynamic product. | - Maintain strict low-temperature control. - Choose an appropriate non-polar solvent. |
| Unreacted Starting Materials | - Catalyst deactivation by moisture. - Hydrolysis of succinic anhydride. - Insufficient amount of catalyst. | - Use anhydrous reagents and solvents under an inert atmosphere. - Verify the quality of succinic anhydride. - Ensure correct stoichiometry of the Lewis acid. |
| Diacylated Byproduct | - Forcing reaction conditions (high temp, long time). - Incorrect stoichiometry of reactants. | - Use a slight excess of thiophene. - Monitor reaction progress and quench upon completion. - Avoid excessive heating and prolonged reaction times. |
Reaction Pathway and Side Reactions
The following diagram illustrates the desired synthetic pathway to 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid and the major competing side reactions.
Caption: Main and side reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this synthesis?
For thiophene acylation, milder Lewis acids like zinc chloride are often superior to aluminum chloride as they minimize ring decomposition and tar formation.[3] The use of solid acid catalysts such as zeolites is also a promising, environmentally friendly alternative that can provide high conversion and selectivity.[4][5]
Q2: What are the best practices for setting up this reaction to ensure success?
The most critical factor is maintaining anhydrous conditions.[8] All glassware should be oven or flame-dried, and anhydrous solvents should be used. The reaction should be performed under an inert atmosphere (nitrogen or argon). A slow, controlled addition of the Lewis acid at a low temperature (e.g., 0°C) is recommended to manage the initial exotherm and prevent side reactions.
Q3: What are the recommended purification methods for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid?
The product is a carboxylic acid, so a standard acid-base extraction is an effective purification method. After quenching the reaction, the crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with water. Then, extract the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the carboxylic acid, moving it to the aqueous layer.[9] The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, acidifying the aqueous layer (e.g., with HCl) will precipitate the purified product, which can be collected by filtration.[9] Recrystallization from an appropriate solvent system can be used for further purification.
References
- US2492629A - Acylation of thiophene - Google P
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 - ResearchGate. [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. [Link]
-
Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction - YouTube. [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
-
Hydrolytic cleavage of succinic anhydride via ring opening and... - ResearchGate. [Link]
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)... - AIP Publishing. [Link]
-
Succinic anhydride - Wikipedia. [Link]
- EP0824532A1 - Synthesis of (s)-3-(2-thienylthio)
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents [patents.google.com]
Technical Support Center: Storage and Handling of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Welcome to the dedicated technical support guide for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this molecule during storage. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the long-term stability and integrity of your samples.
Introduction to the Stability of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is a molecule of interest in various research fields due to its unique chemical structure, featuring a thiophene ring, a dicarbonyl system, and a carboxylic acid moiety. However, these same functional groups contribute to its potential instability if not stored under optimal conditions. Understanding the potential degradation pathways is crucial for maintaining the compound's purity and ensuring the reliability of experimental results. The primary modes of degradation to consider are oxidation of the thiophene ring, photodegradation, and potential cleavage of the dicarbonyl backbone.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid?
A1: The main degradation pathways are believed to be:
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides and subsequently sulfones.[1][2][3] This alters the electronic properties and structure of the molecule.
-
Photodegradation: Thiophene and its derivatives are known to be sensitive to light, particularly UV radiation.[4] Exposure to light can initiate photochemical reactions, leading to the formation of various degradation products.
-
Dicarbonyl Cleavage: 1,4-dicarbonyl compounds can be susceptible to cleavage reactions, such as retro-aldol fragmentation, particularly under certain pH and temperature conditions.[5][6]
Q2: What is the ideal temperature for long-term storage?
A2: For long-term storage of solid 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, a temperature of -20°C or lower is recommended. While some organic acids are stable at room temperature, the presence of the reactive dicarbonyl and thiophene moieties warrants colder storage to minimize any potential degradation over time. Storing at ultra-low temperatures (-80°C) can further enhance stability.
Q3: Should I store the compound under an inert atmosphere?
A3: Yes, storing the compound under an inert atmosphere is highly recommended.[7][8] Oxygen can promote the oxidation of the thiophene ring.[1][2] Using an inert gas like argon or nitrogen to blanket the solid compound will displace oxygen and significantly reduce the risk of oxidative degradation.
Q4: How important is it to protect the compound from light?
A4: It is critical to protect 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid from light. Thiophene derivatives can undergo photodegradation.[4] Store the compound in an amber vial or a container wrapped in aluminum foil to block out light.
Q5: Can I store the compound in solution? If so, what are the recommended conditions?
A5: Storing the compound in solution for extended periods is generally not recommended due to the increased potential for degradation. If short-term storage in solution is necessary, the following should be considered:
-
Solvent Choice: Use a dry, aprotic solvent. The choice of solvent can influence the keto-enol tautomerism of the dicarbonyl system, which may affect stability.[9][10][11][12]
-
pH: The stability of the carboxylic acid group is pH-dependent. While this molecule is a gamma-keto acid and less prone to decarboxylation than a beta-keto acid, maintaining a neutral to slightly acidic pH is generally advisable for carboxylic acids.[13][14]
-
Temperature: If stored in solution, it should be kept at -80°C.
-
Inert Atmosphere: Purge the solvent with an inert gas before dissolving the compound and store the solution under an inert atmosphere.
Troubleshooting Guide: Common Storage Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation of the thiophene ring or other oxidative degradation. | 1. Confirm the purity of the compound using an analytical technique like HPLC (see protocol below). 2. If degradation is confirmed, repurify the material if possible (e.g., by recrystallization). 3. For future storage, ensure the compound is in a tightly sealed container under a robust inert atmosphere (e.g., argon).[7] |
| Reduced potency or unexpected experimental results | Significant degradation of the compound. | 1. Analyze an aliquot of your stored compound by HPLC-UV or LC-MS to assess its purity and identify any degradation products. 2. Compare the results with the certificate of analysis of a fresh batch. 3. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions. |
| Incomplete dissolution or presence of particulates in solution | Formation of insoluble degradation products or polymerization. | 1. Attempt to dissolve a small amount in a trusted solvent. If insolubility persists, it is likely due to degradation. 2. Analyze the soluble portion and any isolated particulates separately to identify the nature of the degradation. 3. Discard the degraded material and obtain a fresh sample. |
Experimental Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the stability of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid over time.
Objective: To quantify the purity of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid and detect the presence of degradation products.
Materials:
-
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acidic modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation:
-
Accurately weigh a small amount of a reference standard of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Sample Preparation:
-
Prepare a solution of the stored 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid sample at a concentration that falls within the range of the calibration curve.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a linear gradient from 95% A to 5% A over 20-30 minutes. This will need to be optimized for your specific system and degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: The thiophene chromophore should have a strong absorbance in the UV region. A photodiode array (PDA) detector is recommended to identify the optimal wavelength and to observe the spectra of any new peaks. Start by monitoring at 254 nm and 280 nm.[15][16][17]
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
Integrate the peak corresponding to 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid and any new peaks that appear.
-
Calculate the purity of your sample based on the calibration curve. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
-
Visualizations
Logical Flow for Storage and Handling
Caption: Recommended workflow for handling and storing 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.
Potential Degradation Pathways
Caption: Major potential degradation routes for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.
References
-
Wikipedia. (n.d.). Thiophene. Retrieved January 25, 2026, from [Link]
-
Norton, J. R., & Weidenhamer, J. D. (2009). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Journal of Natural Products, 72(5), 941–945. [Link]
- Google Patents. (n.d.). US4051151A - Thiophene derivatives and process for preparation thereof.
-
Kuhn, M., & Hofmann, T. (2013). Fragmentation Pathways during Maillard-Induced Carbohydrate Degradation. Journal of Agricultural and Food Chemistry, 61(43), 10327–10337. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. Retrieved January 25, 2026, from [Link]
-
Reid, J. R., & Gumbley, S. J. (1983). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Australian Journal of Chemistry, 36(12), 2149. [Link]
-
ResearchGate. (2014, August 23). (PDF) Thiophene Oxidation and Reduction Chemistry. Retrieved January 25, 2026, from [Link]
-
Linde. (n.d.). Inerting in the chemical industry. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2020, August 5). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved January 25, 2026, from [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2025, March 18). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. Retrieved January 25, 2026, from [Link]
-
PubMed. (2013, October 30). Fragmentation pathways during Maillard-induced carbohydrate degradation. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Keto acid. Retrieved January 25, 2026, from [Link]
-
University of Waterloo. (2022, October). Organic Acids Chemical Storage Fact Sheet. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (2021, July 19). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (2025, November 17). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2018, July 19). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. Retrieved January 25, 2026, from [Link]
-
Storemasta. (2023, May 4). Safe practices for storing acids and bases in the workplace. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2025, July 15). (PDF) Formation of alpha-hydroxycarbonyl and alpha-dicarbonyl compounds during degradation of monosaccharides. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved January 25, 2026, from [Link]
-
Chemistry Stack Exchange. (2021, September 28). Storage solution for oxygen sensitive liquid chemicals? Retrieved January 25, 2026, from [Link]
-
ACS Publications. (1997, October 1). Photoassisted Degradation of Dye Pollutants. 8. Irreversible Degradation of Alizarin Red under Visible Light Radiation. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved January 25, 2026, from [Link]
-
PubMed. (1998, January 1). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved January 25, 2026, from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 25, 2026, from [Link]
-
University of California, Berkeley. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved January 25, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, October 25). Are there any guidelines for what constitutes an “organic acid” regarding storage requirements? Retrieved January 25, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved January 25, 2026, from [Link]
-
Chemistry Stack Exchange. (2016, June 18). Why are beta-ketoacids better at decarboxylation than gamma or delta? Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (n.d.). Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View. Retrieved January 25, 2026, from [Link]
-
Montezuma County. (n.d.). Storage Pattern for Chemicals Where Space is Limited. Retrieved January 25, 2026, from [Link]
-
University of Alabama in Huntsville. (n.d.). Compressed Gas Cylinder Safety. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved January 25, 2026, from [Link]
-
PubMed. (2002, May 1). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved January 25, 2026, from [Link]
-
YouTube. (2020, May 24). Thiophene - Synthesis, Reactions and Medicinal uses. Retrieved January 25, 2026, from [Link]
-
Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved January 25, 2026, from [Link]
-
Scholars Research Library. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved January 25, 2026, from [Link]
-
Wiley Online Library. (n.d.). THIOPHENE AND ITS DERIVATIVES. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2025, August 6). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved January 25, 2026, from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved January 25, 2026, from [Link]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation pathways during Maillard-induced carbohydrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Scaling the Synthesis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Welcome to the technical support center for the synthesis and scale-up of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (CAS No. 24090-18-4)[1]. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, detailed protocols, and robust troubleshooting advice to navigate the complexities of moving from bench-scale synthesis to larger-scale production.
Our approach is grounded in the principles of Friedel-Crafts acylation, a cornerstone of aromatic chemistry, yet one that presents unique challenges, especially with sensitive heterocyclic substrates like thiophene.[2][3] This guide will explain the causality behind our recommended procedures, ensuring a scientifically sound and validated approach to your synthesis.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct and industrially viable route to construct 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is via a Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a proton on the thiophene ring with an acyl group.
Reaction Scheme:
A more direct, though less common, approach would involve a pimelic acid derivative already containing the 4-oxo group.
However, for scalability and control, a two-step acylation approach is often more practical. The most common and well-documented initial step is the acylation of thiophene with an acid anhydride.[3][4][5]
Rationale for this Approach: The Friedel-Crafts acylation is a powerful C-C bond-forming reaction. Unlike the corresponding alkylation, the acylation product is deactivated, which prevents undesirable poly-acylation reactions.[6][7] This selectivity is critical for achieving high purity on a large scale. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) activates the acylating agent, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.[8]
Experimental Workflow Diagram
Below is a general workflow for the scale-up synthesis.
Caption: High-level workflow for the synthesis and purification.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (Illustrative Example)
This protocol outlines a general procedure for a Friedel-Crafts acylation on thiophene.
| Reagent | Amount (10 g Scale) | Molar Eq. | Notes |
| Thiophene | 8.4 g (0.1 mol) | 1.0 | Use high-purity, dry thiophene. |
| Pimeloyl Chloride | 18.3 g (0.1 mol) | 1.0 | Handle in a fume hood. |
| Aluminum Chloride (AlCl₃) | 29.3 g (0.22 mol) | 2.2 | Use anhydrous AlCl₃. Must be free-flowing powder. |
| Dichloromethane (DCM) | 200 mL | - | Anhydrous grade. |
| 6M Hydrochloric Acid | 150 mL | - | For quenching. |
| Ethyl Acetate | 300 mL | - | For extraction. |
Step-by-Step Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Catalyst Suspension: Charge the flask with anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (29.3 g). Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of pimeloyl chloride (18.3 g) in anhydrous DCM (50 mL). Add this solution dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Thiophene Addition: Following the pimeloyl chloride addition, add a solution of thiophene (8.4 g) in anhydrous DCM (50 mL) dropwise over 30-45 minutes, again keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice (300 g) and concentrated HCl (50 mL). Caution: Exothermic and releases HCl gas.
-
Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of Friedel-Crafts acylations involving thiophene.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Q: My reaction is sluggish or stalls completely, resulting in a low yield. A: This is a frequent issue when scaling up.
-
Catalyst Quality: Aluminum chloride is extremely hygroscopic. Any exposure to atmospheric moisture will deactivate it. Ensure you are using a fresh, unopened container of high-purity, anhydrous AlCl₃. It should be a fine, white to pale-yellow powder. Clumps indicate hydration and deactivation.
-
Stoichiometry: For acylations, AlCl₃ coordinates to the carbonyl oxygen of the acylating agent and the product ketone.[8] This complexation requires at least one molar equivalent of catalyst per carbonyl group. For a diacyl chloride, you will need more than two equivalents to drive the reaction to completion. A slight excess is recommended.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water will quench the catalyst and hydrolyze the acylating agent. Scale-up operations often have more surface area and longer transfer times, increasing the risk of moisture contamination.
Q: The reaction mixture turns dark black, and I'm isolating a tar-like substance instead of my product. A: This points to decomposition, most likely of the thiophene ring.
-
Temperature Control: Friedel-Crafts acylations are exothermic. The relative instability of the thiophene ring makes it susceptible to polymerization and degradation under harsh acidic conditions, especially at elevated temperatures.[3] On a larger scale, heat dissipation is less efficient. You must use a reactor with adequate cooling capacity and ensure the addition rate of reagents is slow enough to maintain the desired internal temperature (typically 0-10 °C).
-
Milder Catalysts: If temperature control is insufficient to prevent degradation, consider a milder Lewis acid catalyst such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂).[3] While potentially slower, they can offer a cleaner reaction profile. Zeolites and other solid acid catalysts are also being explored to mitigate these issues and simplify workup.[4][5]
Q: The work-up is problematic, forming a persistent emulsion during the quench and extraction. A: This is often caused by the formation of aluminum hydroxides during the quench.
-
Quenching Protocol: A "reverse quench" where the reaction mixture is added slowly to a large volume of vigorously stirred, chilled aqueous acid (e.g., 1-3M HCl) is critical. Adding water to the reaction mixture will create a highly exothermic, localized reaction that forms gelatinous aluminum hydroxide precipitates, leading to emulsions.
-
Co-solvents: On scale, adding a co-solvent like THF or MTBE during extraction can help break up emulsions by altering the polarity and density of the phases.
-
Filtration: In some cases, filtering the quenched mixture through a pad of Celite® before extraction can remove insoluble aluminum salts that stabilize emulsions.
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ required for acylation, but only a catalytic amount for alkylation? A1: In Friedel-Crafts acylation, the AlCl₃ catalyst forms a strong complex with the carbonyl oxygen of the resulting aryl ketone product. This complex is deactivated and no longer catalytically active. Therefore, slightly more than one equivalent of AlCl₃ is required for each carbonyl group being introduced to ensure the reaction proceeds to completion.[7][8]
Q2: What are the primary safety concerns when scaling up this reaction? A2: The primary hazards are:
-
Highly Exothermic Reaction: Runaway reactions are a significant risk. Ensure your reactor has sufficient cooling capacity and a well-calibrated temperature probe.
-
HCl Gas Evolution: The reaction of AlCl₃ with any trace moisture, and especially the quenching step, releases significant amounts of corrosive HCl gas. The reactor must be properly vented through a scrubber system.
-
Reagent Handling: AlCl₃ is corrosive and reacts violently with water. Pimeloyl chloride is a corrosive lachrymator. All transfers should be conducted under an inert atmosphere in a well-ventilated area, and appropriate personal protective equipment (gloves, goggles, lab coat, face shield) is mandatory.
Q3: Can I use a solid acid catalyst to make the process greener and simplify the work-up? A3: Yes, this is a highly active area of research. Heterogeneous catalysts like zeolites (e.g., Hβ) or montmorillonite clays have been shown to be effective for the acylation of thiophene.[4][5] The main advantages are ease of separation (filtration), potential for regeneration and reuse, and the elimination of the hazardous aqueous quench. However, catalyst activity and lifetime on a large scale must be validated for your specific process.
Q4: How should I monitor the reaction's progress effectively at scale? A4: While TLC is useful for quick checks, HPLC is the preferred method for quantitative monitoring at scale. A typical method would involve carefully quenching a small, measured aliquot of the reaction mixture and analyzing the organic extract. Tracking the disappearance of thiophene and the appearance of the product allows for precise determination of the reaction endpoint, preventing the formation of byproducts from excessive reaction times.
Q5: What are the most critical process parameters (CPPs) to control during scale-up? A5: Based on the chemistry, the most critical parameters are:
-
Temperature: Directly impacts byproduct formation and reaction rate. Must be kept low during addition.
-
Addition Rate: Controls the rate of heat generation. Must be slow enough for the cooling system to handle.
-
Agitation: Ensures homogenous mixing of the catalyst and reagents, preventing localized "hot spots" and improving reaction kinetics.
-
Water Content: Must be minimized in all reagents and solvents to ensure catalyst activity and prevent hydrolysis.
References
- Acylation of thiophene - US2432991A. Google Patents.
- WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines. Google Patents.
-
15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary. Available at: [Link]
-
Synthesis of 4‐Amino‐thiophenes 8a,b and 9. ResearchGate. Available at: [Link]
-
Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. Available at: [Link]
-
Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. ResearchGate. Available at: [Link]
-
Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. MDPI. Available at: [Link]
-
Knoevenagel condensation – Knowledge and References. Taylor & Francis. Available at: [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at: [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. PMC. Available at: [Link]
-
(PDF) Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. ResearchGate. Available at: [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Available at: [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available at: [Link]
-
Synthesis of 4-[(2-Phenyl-4-quinolyl)oxy]butanoic acid. PrepChem.com. Available at: [Link]
-
Design, synthesis and evaluation of novel 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of transcription factors NF-kappaB and AP-1 mediated transcriptional activation: Their possible utilization as anti-inflammatory and anti-cancer agents. PubMed. Available at: [Link]
- US2492629A - Acylation of thiophene. Google Patents.
-
4,7-Dioxoheptanoic acid. PubChem. Available at: [Link]
Sources
- 1. 24090-18-4|4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid|BLD Pharm [bldpharm.com]
- 2. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and materials science, the precise molecular structure of a novel compound is its most fundamental attribute. For a molecule like 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid , which incorporates a flexible aliphatic chain, a polar carboxylic acid, and a heteroaromatic thiophene ring, its three-dimensional architecture dictates its biological activity, physical properties, and potential for therapeutic application. The thiophene moiety, in particular, is a common building block in pharmaceuticals but is also recognized as a "structural alert" whose metabolism can sometimes lead to reactive intermediates[1]. Therefore, absolute certainty of its structure is not merely an academic exercise but a critical prerequisite for further investigation.
This guide provides a comprehensive comparison of the analytical techniques required to achieve unambiguous structural confirmation of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. We will explore why Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive "gold standard" and how it is synergistically supported by a suite of spectroscopic methods to build a self-validating and trustworthy analytical dossier.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-Crystal X-ray Crystallography is a powerful, non-destructive technique that provides the most detailed and unambiguous information about a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state[2][3]. Unlike other methods that provide information about connectivity or functional groups, SC-XRD generates a precise 3D map of electron density, from which the exact position of each atom can be determined[4].
Expert Insight: Why is Crystallography Essential for This Molecule?
For 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, several structural questions can only be answered definitively by SC-XRD:
-
Conformational Analysis: Is the aliphatic chain linear or folded in the solid state?
-
Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Does the molecule form hydrogen-bonded dimers, as is common for carboxylic acids, or does it engage in other interactions with the ketone or thiophene groups?[5]
-
Packing Forces: How do the molecules arrange themselves in a crystal lattice? This is crucial for understanding physical properties like solubility and melting point.
Experimental Protocol for SC-XRD
The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring patience and precision.
Step 1: Crystal Growth (The Art of Crystallization)
-
Rationale: The primary prerequisite for SC-XRD is a high-quality, single crystal, typically between 50-250 microns in size, that is free of fractures and defects[2]. The challenge with our target molecule is its amphiphilic nature—possessing both polar (carboxylic acid) and non-polar (thiophene and alkyl chain) regions.
-
Methodology: Slow Evaporation
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent in a small, clean vial. Good starting solvents could be acetone, ethyl acetate, or a mixture like dichloromethane/methanol.
-
Cover the vial with a cap, then pierce the cap with a needle. This allows for slow solvent evaporation over several days to weeks at room temperature.
-
Expert Tip: If single solvents fail, employ a two-solvent system (vapor diffusion or layering). Dissolve the compound in a small amount of a good solvent (e.g., acetone) and place this vial inside a larger, sealed jar containing a poor solvent in which the compound is less soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor will gradually decrease the solubility, promoting crystal growth.
-
Step 2: Data Collection
-
Rationale: This step involves mounting the crystal and exposing it to a focused beam of X-rays to generate a diffraction pattern[6].
-
Methodology:
-
Under a microscope, select a clear, well-formed crystal.
-
Mount the crystal on a glass fiber or a nylon loop using a minimal amount of cryo-oil or epoxy[4].
-
The mounted crystal is placed on a goniometer head in the diffractometer. For small molecules, data is often collected at a low temperature (e.g., 100 K) using a stream of nitrogen gas to reduce thermal motion and potential radiation damage[4].
-
The instrument, equipped with a modern detector, rotates the crystal in the X-ray beam, collecting a series of diffraction images (frames) over a wide range of orientations[6]. A complete data set can take from a few minutes to several hours to collect[6].
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction spots are processed by software to determine the unit cell dimensions and symmetry. Then, computational methods are used to solve the "phase problem" and generate an initial electron density map, which is refined to yield the final atomic model[4].
-
Methodology:
-
Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.
-
Structure Solution: Programs using "direct methods" or other algorithms are used to generate an initial hypothesis of the atomic positions.
-
Refinement: The atomic positions and other parameters (like thermal motion) are adjusted through a least-squares process to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.
-
Part 2: Orthogonal Validation: A Multi-technique Spectroscopic Approach
While SC-XRD provides the definitive solid-state structure, it is crucial to validate this finding with other techniques that characterize the bulk sample and its structure in solution. This multi-pronged approach forms a self-validating system: the data from each technique must be consistent with the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To confirm the elemental composition.
-
Expected Result: For C₁₁H₁₀O₄S, the expected exact mass of the molecular ion [M+H]⁺ would be approximately 239.0378. Observing this mass with high accuracy (typically < 5 ppm error) provides strong evidence for the correct molecular formula.
Infrared (IR) Spectroscopy
-
Purpose: To identify key functional groups.
-
Expected Data: The IR spectrum should display characteristic absorption bands:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
~1685 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone (conjugated with the thiophene ring).
-
~1670 cm⁻¹ (strong, sharp): C=O stretch of the aliphatic ketone.
-
~700-800 cm⁻¹: Bands associated with the C-S bond and C-H bending of the thiophene ring[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the carbon-hydrogen framework and connectivity.
-
Expected ¹H NMR Data (in CDCl₃, ~400 MHz):
-
~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.8-7.2 ppm (multiplets, 3H): Protons on the 2-substituted thiophene ring.
-
~3.2 ppm (triplet, 2H): Methylene protons adjacent to the thiophene ketone (-CH₂-C=O).
-
~2.9 ppm (triplet, 2H): Methylene protons adjacent to the aliphatic ketone (-CH₂-C=O).
-
~2.6 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
-
-
Expected ¹³C NMR Data: Approximately 9 unique carbon signals would be expected, including three carbonyl carbons (>170 ppm), four thiophene carbons (125-150 ppm), and three distinct methylene carbons in the aliphatic region (20-40 ppm). 2D NMR experiments like COSY and HMBC would be used to confirm the specific connectivities between these protons and carbons.
Part 3: Data Synthesis and Comparative Analysis
No single technique tells the whole story. The true power of analytical chemistry lies in the synthesis of data from multiple, independent sources. The table below objectively compares the information provided by each technique in the structural elucidation of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| Single-Crystal XRD | Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions. | Single crystal (0.05-0.3 mm)[2] | Definitive, "gold standard" for structure proof. Provides spatial information unavailable from other methods. | Requires a suitable single crystal, which can be difficult to grow. Structure is in the solid state, which may differ from solution. |
| ¹H / ¹³C NMR | Connectivity of the C-H framework, number of unique protons/carbons, chemical environment of nuclei. | 5-10 mg dissolved in deuterated solvent. | Excellent for determining covalent bond connectivity. Reflects structure in solution, relevant to biological systems. | Does not provide information on 3D spatial arrangement or intermolecular packing. Overlapping signals can complicate interpretation. |
| IR Spectroscopy | Presence of specific functional groups (C=O, O-H, C-S). | ~1 mg solid or liquid. | Fast, simple, and provides a quick "fingerprint" of the functional groups present. | Provides limited information on the overall molecular framework. Ambiguity can arise in complex molecules with many functional groups. |
| HRMS | High-precision molecular weight, confirming the elemental composition (molecular formula). | <1 mg dissolved in solvent. | Extremely sensitive and accurate for formula determination. | Provides no information on isomerism or connectivity (e.g., cannot distinguish between structural isomers). |
The Self-Validating System: The structural hypothesis generated from NMR, IR, and MS data must be perfectly consistent with the final, refined X-ray crystal structure. The molecular formula from HRMS must match the atoms found in the crystal structure. The functional groups identified by IR must be present with the correct bond lengths in the crystal structure. The proton and carbon connectivity mapped by NMR must match the covalent bonds determined by XRD. Any discrepancy signals an error, either in the synthesis, data interpretation, or sample purity, prompting further investigation.
Conclusion
The structural confirmation of a novel compound such as 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is a cornerstone of rigorous scientific research. While spectroscopic techniques like NMR, IR, and mass spectrometry are indispensable for initial characterization and confirming the molecular framework, they collectively build a hypothesis. It is the successful execution of single-crystal X-ray crystallography that elevates this hypothesis to an unambiguous, verifiable fact. By employing this synergistic workflow, researchers can proceed with confidence, knowing their molecule is precisely what they designed it to be, ensuring the integrity and reproducibility of all subsequent research.
References
-
Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. [Link]
-
ResearchGate. (2008). Synthesis, spectroscopic, and X-ray crystallographic analysis of manganese compounds of di-2-pyridyl ketone thiophene-2-carboxylic acid hydrazone (dpktch). [Link]
-
Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]
-
PubMed Central. Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. [Link]
-
ResearchGate. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. [Link]
-
IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
ResearchGate. (2015). Single Crystal Diffraction. [Link]
-
Science.gov. ketone thiophene-2-carboxylic acid: Topics by Science.gov. [Link]
-
International Journal of Research in Engineering and Science. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
MDPI. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. [Link]
-
PubMed Central. (2023). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. [Link]
-
ACS Publications. (2015). Bioactivation Potential of Thiophene-Containing Drugs. [Link]
-
Wikipedia. X-ray crystallography. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. ketone thiophene-2-carboxylic acid: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. journalwjarr.com [journalwjarr.com]
A Comparative Guide to the Validation of Analytical Methods for 4,7-Dioxo-7-thiophen-2-yl-heptanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The ability to accurately and reliably quantify a target analyte underpins the safety, efficacy, and quality of a drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, a compound of interest in drug development.
This document moves beyond a simple recitation of protocols, delving into the rationale behind experimental choices and offering a framework for selecting the most appropriate analytical technique based on the specific requirements of your research. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, providing a robust foundation for regulatory submissions.[1]
Choosing the Right Tool for the Job: HPLC-UV vs. LC-MS/MS
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the intended application of the method. For a molecule like 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, which possesses a UV-absorbing thiophene chromophore and a carboxylic acid moiety, both HPLC-UV and LC-MS/MS present viable options, each with distinct advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible and cost-effective technique.[2] Its suitability for this analyte is predicated on the presence of the 2-acylthiophene group, which is expected to exhibit significant UV absorbance, likely in the 250-280 nm range. This makes direct quantification without derivatization feasible. HPLC-UV is a robust workhorse for routine analysis, quality control, and assays where high sample throughput and cost-efficiency are priorities.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity.[3][4] For bioanalytical studies, where the analyte may be present at very low concentrations in complex biological matrices, LC-MS/MS is often the method of choice. The high selectivity of MS/MS, achieved through monitoring specific precursor-to-product ion transitions, minimizes the risk of interference from endogenous components, leading to more accurate and reliable results at trace levels.
The following table provides a high-level comparison of the two techniques for the analysis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid:
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. |
| Sensitivity | Moderate (typically µg/mL to high ng/mL). | Very high (typically low ng/mL to pg/mL).[3] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to monitoring of unique mass transitions. |
| Cost | Lower instrument and operational costs.[2] | Higher instrument and operational costs. |
| Complexity | Relatively simple to operate and maintain. | More complex instrumentation and method development. |
| Typical Applications | Quality control, purity assessment, content uniformity, dissolution testing. | Bioanalysis (pharmacokinetics, metabolism studies), impurity profiling at low levels. |
Designing a Robust Validation Protocol: A Step-by-Step Approach
A comprehensive validation protocol is essential to demonstrate that an analytical method is fit for its intended purpose. The following sections detail the key validation parameters as prescribed by ICH guidelines and provide experimental workflows for each.
Caption: A typical workflow for analytical method development and validation.
Analyte Characterization: The Foundation of Method Development
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount.
-
pKa Prediction: The carboxylic acid moiety of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid will ionize depending on the pH of the mobile phase. A predicted pKa for the carboxylic acid is approximately 4.5 - 5.0. This is a critical parameter for selecting a suitable mobile phase pH to ensure consistent retention and good peak shape. Operating at a pH at least 2 units below the pKa (e.g., pH < 2.5) will keep the analyte in its protonated, less polar form, leading to better retention on a reversed-phase column.
-
Solubility: Based on data from structurally similar compounds, 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is expected to be soluble in common organic solvents used in HPLC, such as acetonitrile and methanol, and aqueous buffers.[5]
-
UV Spectrum: The 2-acylthiophene chromophore is expected to have a UV absorbance maximum in the range of 250-280 nm. An initial UV scan of a standard solution should be performed to determine the optimal wavelength for detection.
Chromatographic Conditions: Achieving Optimal Separation
The goal of chromatographic development is to achieve a symmetrical peak for the analyte, free from interference from other components in the sample matrix.
HPLC-UV Method Development
A reversed-phase HPLC method is the most logical starting point.
-
Column: A C18 column is a good initial choice.
-
Mobile Phase: A gradient elution with an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B is recommended. The acidic buffer will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Detection: Based on the expected UV absorbance, a wavelength of around 260 nm can be initially monitored.[6]
LC-MS/MS Method Development
-
Ionization: Given the acidic nature of the analyte, electrospray ionization (ESI) in negative ion mode is the most appropriate choice to deprotonate the carboxylic acid and form the [M-H]⁻ ion.
-
Transitions: The precursor ion will be the deprotonated molecule at m/z 239.2. Product ions will need to be determined by infusing a standard solution and performing a product ion scan.
-
Mobile Phase: A mobile phase containing volatile buffers such as formic acid or acetic acid is necessary for MS compatibility.
Validation Parameters: Demonstrating Method Performance
The following validation parameters must be assessed to ensure the method is reliable and fit for its intended purpose.
1. Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Analyze a spiked sample (matrix with a known amount of analyte) to confirm the analyte's retention time and peak shape.
-
For HPLC-UV, perform peak purity analysis using a photodiode array (PDA) detector to ensure the analyte peak is spectrally homogeneous.[7]
-
2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Protocol:
-
Prepare spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery of the analyte.
-
The mean recovery should be within 98.0% to 102.0%.
-
4. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small variations to the method parameters one at a time, such as:
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze a sample under each of the modified conditions and compare the results to those obtained under the normal conditions. The results should not be significantly affected.[1]
-
7. Stability
The stability of the analyte in the sample solution and the stability of the standard solutions should be evaluated to ensure that the results are not affected by storage conditions.
-
Experimental Protocol:
-
Analyze standard and sample solutions at initial preparation and then at specified time intervals (e.g., 24, 48 hours) under different storage conditions (e.g., room temperature, refrigerated).
-
The results should be within an acceptable range of the initial values (e.g., ± 2%).
-
Comparative Validation Data
The following tables present a comparison of typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of a compound structurally similar to 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. It is important to note that these are representative values and the actual performance will depend on the specific instrumentation and experimental conditions.
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| LOD | ~ 0.1 µg/mL | ~ 0.2 ng/mL |
| LOQ | ~ 0.5 µg/mL | ~ 1 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.0 - 103.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% |
graph "Validation_Pyramid" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];Specificity [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#FBBC05", fontcolor="#202124"]; Precision [label="Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; Stability [label="Stability"];
Specificity -> {Linearity, Accuracy, Precision}; Linearity -> {LOD_LOQ}; Accuracy -> Robustness; Precision -> Stability; }
Caption: Interrelationship of analytical method validation parameters.
Conclusion: A Scientifically Sound Decision
The choice between HPLC-UV and LC-MS/MS for the quantification of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is ultimately a strategic one, guided by the specific analytical needs and available resources.
-
HPLC-UV stands out as a robust, reliable, and cost-effective method, ideally suited for routine quality control applications where analyte concentrations are relatively high. Its simplicity of operation makes it an attractive option for high-throughput environments.
-
LC-MS/MS is the undisputed choice when high sensitivity and selectivity are paramount, particularly in bioanalytical applications where the analyte is present in complex matrices at low concentrations. While more resource-intensive, the quality of data it provides in these scenarios is unparalleled.
A thorough and well-documented method validation, as outlined in this guide, is indispensable for ensuring the integrity of the data generated, regardless of the chosen technique. By adhering to these principles, researchers, scientists, and drug development professionals can confidently generate reliable and defensible analytical results that support the advancement of safe and effective medicines.
References
- Wankhede, S. B., et al. "RP-HPLC Method for Simultaneous Estimation of Thiocolchicoside and Ketoprofen in Combined Dosage Form." Der Pharmacia Lettre, vol. 2, no. 3, 2010, pp. 315-320.
-
ACD/Labs. "Acid Dissociation Constant Calculator | pKa Prediction Software." ACD/Labs, 2023, .
- ChemAxon. "Predicting pKa." ChemAxon, 2023, chemaxon.
- Gaspari, Marco, and Giorgia Ciavardini. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." Scientific Reports, vol. 14, no. 1, 2024, p. 888.
- Spirić, D., et al. "Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food." Meat Technology, vol. 64, no. 2, 2023, pp. 135-143.
- Mansouri, Kamel, et al. "Open-source QSAR models for pKa prediction using multiple machine learning approaches.
-
ACD/Labs. "Decades of Reliable pKa Predictions." ACD/Labs, 2024, .
- Ohorodnik, M., et al. "SOLUBILITY OF 4,7-DIOXO-7-(4-METHYLPHENYL)HEPTANOIC ACID IN SOME ORGANIC SOLVENTS." Visnyk of the Lviv University. Series Chemistry, no. 66, 2025, pp. 232-240.
- ChemAxon. "Calculators & Predictors." ChemAxon, 2023, chemaxon.
- Dong, Michael W. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." LCGC North America, vol. 38, no. 11, 2020, pp. 623-633.
- Ohorodnik, M., et al. "SOLUBILITY OF 4,7-DIOXO-7-(4-METHYLPHENYL)HEPTANOIC ACID IN SOME ORGANIC SOLVENTS." Visnyk of the Lviv University. Series Chemistry, no. 66, 2025, pp. 232-240.
- Sielc.com. "2-Thiophenecarboxylic acid." SIELC Technologies, 2026, sielc.com/compound-2-thiophenecarboxylic-acid.html.
-
ACD/Labs. "ACD/Labs I-Lab - Physicochemical property prediction - Tutorial." YouTube, 12 July 2013, . (Note: A representative URL is used as the original may not be stable).
-
"HPLC Method Development and Validation for Pharmaceutical Analysis." AZoM.com, 29 Nov. 2012, .
- FABAD Journal of Pharmaceutical Sciences. "Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study." FABAD Journal of Pharmaceutical Sciences, vol. 48, no. 2, 2023, pp. 131-140.
- Barana, Daniele, et al. "Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC-MS/MS Detection Methods." International Journal of Environmental Research and Public Health, vol. 19, no. 19, 2022, p. 12093.
-
ACD/Labs. "What is the pKa of my compound?." ACD/Labs, 24 July 2025, .
-
Reddit. "Computational pKa Determination." r/comp_chem, 17 Aug. 2023, .
- International Journal of Advanced Research in Science, Communication and Technology. "Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines." International Journal of Advanced Research in Science, Communication and Technology, vol. 2, no. 1, 2022, pp. 1-10.
-
BLDpharm. "24090-18-4|4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid." BLDpharm, 2024, .
-
CymitQuimica. "4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid." CymitQuimica, 2024, .
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC-MS/MS Detection Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating the Labyrinth of Specificity: A Comparative Guide to Antibodies Raised Against Thiophene-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its presence, however, can pose a significant challenge in the development of specific immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and immunogenicity assessment. The generation of antibodies with high specificity to these thiophene-containing small molecules, or haptens, is often complicated by cross-reactivity with structurally similar compounds. This guide provides a comparative analysis of the principles and experimental data governing the cross-reactivity of antibodies raised against thiophene-containing haptens, offering insights into rational hapten design and immunoassay development.
The Crux of the Matter: Understanding Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunizing hapten.[3][4][5] While sometimes beneficial, in the context of drug-specific immunoassays, it can lead to inaccurate quantification and false-positive results.[3] The specificity of an anti-hapten antibody is fundamentally dictated by the chemical structure of the hapten used to elicit the immune response.[6][7] Subtle changes in the hapten design, such as the point of attachment of the linker arm to the carrier protein, can dramatically influence which parts of the molecule are recognized by the resulting antibodies.
Comparative Analysis of Cross-Reactivity: Case Studies
Case Study 1: The Oxicam Family - Piroxicam and Tenoxicam
Piroxicam and tenoxicam are non-steroidal anti-inflammatory drugs (NSAIDs) that share a common thienothiazine carboxamide core. Clinical reports have investigated the cross-sensitivity between these two drugs in patients with photosensitive eruptions. One study found that patients with photosensitivity to piroxicam did not exhibit cross-reactivity to tenoxicam in photopatch tests.[8] This suggests that despite their structural similarity, the subtle differences between the molecules are sufficient to elicit a specific immune response in the context of photoallergy. This principle of high specificity despite a shared core structure is a key goal in immunoassay development.
| Compound | Structure | Cross-Reactivity with Anti-Piroxicam Antibodies (in vivo photosensitivity) |
| Piroxicam | Thienothiazine derivative | 100% (by definition) |
| Tenoxicam | Thienothiazine derivative | Not observed[8] |
This table illustrates the lack of in vivo cross-reactivity between two structurally similar thiophene-containing drugs, highlighting the potential for generating highly specific antibodies.
Case Study 2: The Thienopyridine Antiplatelet Agents - Clopidogrel
Clopidogrel is a prodrug that undergoes hepatic metabolism to form an active thiol metabolite which is responsible for its antiplatelet activity.[9][10] The development of an immunoassay specific for clopidogrel or its metabolites is crucial for pharmacokinetic studies. The immunogenicity of clopidogrel itself can also be a concern, with allergic reactions reported.[11]
When designing a hapten for clopidogrel, the position of the linker arm is critical. Attaching the linker to a part of the molecule that is common to its metabolites would likely result in an antibody that recognizes both the parent drug and its metabolites. Conversely, to generate an antibody specific to the parent drug, the linker should be placed on a part of the molecule that is altered during metabolism.
The complexity of clopidogrel's metabolism, involving multiple cytochrome P450 enzymes, results in several metabolites.[10] An ideal immunoassay might require a panel of specific antibodies, each targeting the parent drug or a specific metabolite.
Experimental Protocols for Assessing Cross-Reactivity
The gold standard for evaluating antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA) .[3] This assay provides quantitative data on the binding affinity of the antibody to the target analyte and potential cross-reactants.
Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with a conjugate of the thiophene hapten and a carrier protein (e.g., BSA or OVA) that is different from the one used for immunization.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed amount of the anti-thiophene antibody is pre-incubated with varying concentrations of the target analyte or potential cross-reacting compounds.
-
Incubation: The antibody-analyte mixture is added to the coated plate. The free antibody will bind to the immobilized hapten-protein conjugate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
The results are typically expressed as the IC50 value , which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. The percentage of cross-reactivity is calculated as:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Causality Behind Experimental Choices: The Art of Hapten Design
The design of the hapten is the most critical factor influencing the specificity of the resulting antibodies.[6] Key considerations include:
-
Exposure of Unique Epitopes: The linker arm should be attached to a position on the thiophene-containing molecule that is distal to the key structural features you want the antibody to recognize. This ensures that the unique functionalities of the hapten are presented to the immune system.
-
Minimizing Linker Immunogenicity: The linker itself can be immunogenic. Using a linker that is structurally distinct from any part of the target molecule can help to avoid the generation of linker-specific antibodies.
-
Avoiding Interference with Key Functional Groups: The conjugation chemistry should not modify or obscure the functional groups that are critical for the drug's activity or that differentiate it from its metabolites or other related drugs.
-
The Challenge of Neoepitopes: The process of conjugating a hapten to a carrier protein can sometimes create new antigenic determinants, or "neoepitopes," at the junction of the hapten and the carrier.[12] These neoepitopes can elicit a strong immune response, leading to antibodies that recognize the hapten-carrier conjugate but not the free hapten. Careful selection of conjugation chemistry and purification of the immunogen can help to minimize this issue.[12]
Conclusion: Towards Highly Specific Anti-Thiophene Antibodies
The development of highly specific antibodies against thiophene-containing haptens is an achievable yet challenging goal. A thorough understanding of the principles of hapten design and a systematic approach to antibody screening and characterization are paramount. By carefully considering the structure of the target molecule, its potential metabolites, and other structurally related compounds, researchers can design haptens that are more likely to elicit the desired specific immune response. The use of robust and quantitative immunoassays, such as competitive ELISA, is essential for validating the specificity of the generated antibodies and ensuring their fitness for purpose in various research, diagnostic, and drug development applications. While this guide provides a framework based on existing literature, further head-to-head comparative studies on a panel of thiophene haptens would be invaluable to the scientific community.
References
- BenchChem. (2025). Comparative Analysis of Antibody Cross-Reactivity in Ethoxy-Triazine Hapten Immunoassays.
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
- Al Qaraghuli, M. M., et al. (2021). Structural analysis of anti-hapten antibodies to identify long-range structural movements induced by hapten binding. Frontiers in Immunology, 12, 642051.
- Gagajewski, A., et al. (2019). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Journal of analytical toxicology, 43(1), 25–32.
- Gomes, C. R. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 26(14), 4333.
- Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 15(1), 47–80.
- Taylor & Francis. (n.d.). Cross reactivity – Knowledge and References.
- Taylor & Francis. (n.d.). Cross-reactivity – Knowledge and References.
- Han, X., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology, 14, 1185561.
- Wang, Z., et al. (2017). Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay. Analytical chemistry, 89(12), 6740–6748.
- Pasternak, G. W. (2022). Opioid-Based Haptens: Development of Immunotherapy. International journal of molecular sciences, 23(23), 15286.
- de Medina, P., et al. (2012). Technical note: Hapten synthesis, antibody production and development of an enzyme-linked immunosorbent assay for detection of the natural steroidal alkaloid Dendrogenin A. Biochimie, 94(10), 2243–2247.
- Pérez-Castañeda, S., et al. (2023). Serological Cross-Reaction between Six Thiadiazine by Indirect ELISA Test and Their Antimicrobial Activity. International journal of molecular sciences, 24(7), 6668.
- Farid, N. A., et al. (2007). Effects of drug interactions on biotransformation and antiplatelet effect of clopidogrel in vitro.
- Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in immunology, 12, 642051.
- Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
- Gonçalo, M., et al. (1992). Photosensitivity to piroxicam: absence of cross-reaction with tenoxicam.
- Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 10-16.
- Li, Y., et al. (2021). Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. New Journal of Chemistry, 45(11), 5228-5239.
- Gunn, G. R., et al. (2016). Sensitive assay design for detection of anti-drug antibodies to biotherapeutics that lack an immunoglobulin Fc domain. Journal of immunological methods, 430, 1–9.
- Wang, Z., et al. (2017). Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay. Analytical chemistry, 89(12), 6740–6748.
- Chen, L., et al. (2015). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 990, 126–132.
- Lisi, P., & Stingeni, L. (1994). Cross-sensitivity among oxicams in piroxicam-caused fixed drug eruption: two case reports.
- Siller-Matušík, J., et al. (2013). Clinical pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular diseases.
- Liu, X., et al. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. Toxins, 14(6), 371.
- Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 10-16.
- Wang, Z., et al. (2020). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Foods (Basel, Switzerland), 9(1), 84.
- Blanca-López, N., et al. (2017). Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. The journal of allergy and clinical immunology. In practice, 5(5), 1357–1364.
- Campbell, K. L., & Herold, K. C. (2007). Allergic reactions to clopidogrel and cross-reactivity to other agents. The American journal of cardiology, 100(4), 673–674.
- National Center for Biotechnology Information. (n.d.). Allergy to tenoxicam (Concept Id: C0570557).
- Thermo Fisher Scientific. (n.d.). Anti-Dye and Anti-Hapten Antibodies—Section 7.4.
- Zherdev, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International journal of molecular sciences, 22(14), 7622.
- He, J., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Journal of immunological methods, 356(1-2), 48–55.
- Wu, A. H. (2006). A selected history and future of immunoassay development and applications in clinical chemistry. Clinica chimica acta; international journal of clinical chemistry, 369(2), 119–124.
- Asati, V., & Mahapatra, D. K. (2016). Synthesis, Characterization of thiophene derivatives and its biological applications. Der Pharma Chemica, 8(19), 316-321.
- Patel, P. D., & Patel, J. R. (2019). Management of Nonsteroidal Anti-inflammatory Drug-Induced Hypersensitivity Reactions. U.S. pharmacist, 44(3), 22–26.
- Pop, A., et al. (2014). Clopidogrel Pharmacokinetic: Review of Early Studies and Novel Experimental Results. In Clopidogrel: Pharmacology, Clinical Uses and Adverse Effects (pp. 85-114). Nova Science Publishers.
- Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in pharmacology, 15, 1412797.
- Revvity. (n.d.). Delfia assays: flexible and sensitive tools for monoclonal antibody development.
- Adu-Oppong, B., et al. (2022). Development, Optimization and Evaluation of a Sensitive Enzyme-Linked Immunosorbent Assay (ELISA) Prototype for Detection of Chicken-Based IgY Polyclonal Antibodies against Toxins of D. polylepis Venom. Toxins, 14(11), 743.
- Wu, A. H. (2006). A selected history and future of immunoassay development and applications in clinical chemistry. Clinica chimica acta; international journal of clinical chemistry, 369(2), 119–124.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Photosensitivity to piroxicam: absence of cross-reaction with tenoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of drug interactions on biotransformation and antiplatelet effect of clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novapublishers.com [novapublishers.com]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular research, the absolute purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for novel intermediates like 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, a molecule with potential applications as a building block in the synthesis of bioactive compounds. Impurities, even in trace amounts, can lead to unforeseen side reactions, diminished yields, and erroneous biological data, ultimately compromising the integrity of the research and the safety of potential therapeutics.[1][2]
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. We will delve into the rationale behind the selection of specific techniques, provide detailed experimental protocols, and present comparative data to empower researchers to make informed decisions for their quality control workflows.
Understanding the Synthetic Landscape and Potential Impurities
A robust purity assessment begins with an understanding of the synthetic route and the likely impurities that may arise. A common and efficient method for the synthesis of aryl ketones is the Friedel-Crafts acylation .[3] In the context of our target molecule, this would likely involve the acylation of thiophene with a suitable acylating agent.
This synthetic pathway, while effective, can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual thiophene and the acylating agent.
-
Isomeric Byproducts: Friedel-Crafts acylation of thiophene predominantly occurs at the 2-position due to the higher stability of the cationic intermediate. However, acylation at the 3-position can occur as a minor byproduct.[4]
-
Polysubstituted Products: Although less common in acylation compared to alkylation, di-acylated thiophene derivatives could potentially form.
-
Catalyst Residues: Lewis acid catalysts such as aluminum chloride (AlCl₃) are typically used and may persist in the final product as inorganic impurities if not adequately removed.[5]
-
Solvent Residues: Residual solvents from the reaction and purification steps.
An alternative synthetic approach is the Paal-Knorr thiophene synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent.[6][7] This route would present a different impurity profile, potentially including unreacted 1,4-dicarbonyl starting material and sulfur-containing byproducts.
The following sections will compare the efficacy of various analytical techniques in detecting and quantifying these potential impurities.
A Comparative Analysis of Analytical Techniques for Purity Assessment
The choice of analytical technique is dictated by the chemical nature of the analyte and the specific impurities being targeted. For a molecule like 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, which possesses both ketone and carboxylic acid functionalities, a multi-pronged analytical approach is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for our target molecule.[8][9]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like our target, reversed-phase HPLC with a C18 column is the most common choice. Detection is typically achieved using a UV-Vis detector, as the thiophene ring and carbonyl groups are chromophores.
Experimental Considerations:
-
Derivatization: The carboxylic acid group can lead to peak tailing on some stationary phases. While often not strictly necessary, derivatization of the carboxylic acid to an ester can improve peak shape and chromatographic performance. More importantly, for enhanced sensitivity with fluorescence detection, derivatization is a common strategy for keto acids.[10]
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of both polar and non-polar impurities.[11]
Illustrative HPLC-UV Chromatogram of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (Purity >99%)
Caption: Hypothetical HPLC-UV chromatogram of a high-purity sample.
Protocol: HPLC-UV Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak relative to the total peak area to determine the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is typically required to increase their volatility.[12]
Principle: GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a long, thin capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
Experimental Considerations:
-
Derivatization: The carboxylic acid and potentially the keto groups must be derivatized. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating the derivatized analyte from potential impurities.
Diagram: GC-MS Workflow for Purity Analysis
Caption: Workflow for purity assessment using GC-MS.
Protocol: GC-MS Purity Assessment
-
Derivatization: To approximately 1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine). Heat the mixture at 60-70 °C for 30 minutes.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Data Analysis: Identify the peak corresponding to the derivatized target molecule and any impurity peaks by their mass spectra. Calculate purity based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also provide quantitative information about the purity of a sample.[13]
Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a strong magnetic field, one can deduce the chemical environment of each atom in a molecule. For purity assessment, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents.
Experimental Considerations:
-
Solvent Selection: A deuterated solvent that dissolves the sample without exchanging with any of the sample's protons is required (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal that does not overlap with the analyte's signals is added to the sample.
Predicted ¹H NMR Signals for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid:
-
Thiophene protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm).
-
Aliphatic protons: Signals for the methylene groups in the heptanoic acid chain, likely appearing as complex multiplets in the δ 2.0-3.5 ppm region.
-
Carboxylic acid proton: A broad singlet at δ > 10 ppm, which may not always be observed depending on the solvent and concentration.
Impurities would manifest as additional, unassigned peaks in the spectrum.
Protocol: ¹H NMR Purity Assessment
-
Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 10 mg) in a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons for accurate integration.
-
Data Analysis: Integrate the signals corresponding to the target molecule and any impurity signals. The purity can be estimated by comparing the integral of the impurity signals to the integral of the main compound's signals. For a more accurate quantitative analysis, use a certified internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique primarily used for functional group identification. While not inherently quantitative for purity assessment in the same way as chromatographic methods, it is an excellent tool for confirming the identity of the bulk material and detecting certain types of impurities.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies.
Expected Characteristic Absorptions for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid:
-
O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.
-
C=O stretch (ketone): A strong absorption around 1680-1700 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
C=C stretches (thiophene ring): In the 1400-1600 cm⁻¹ region.
The presence of unexpected peaks could indicate impurities with different functional groups.
Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of the pure compound, if available. Look for the presence of the expected characteristic absorption bands and the absence of unexpected peaks.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | ¹H NMR | FTIR |
| Primary Use | Quantitative Purity | Identification & Quantification | Structural Elucidation & Purity | Functional Group ID |
| Sensitivity | High | Very High | Moderate | Low |
| Resolution | High | Very High | High | Low |
| Sample Prep. | Simple | Derivatization Required | Simple | Very Simple |
| Quantitation | Excellent | Good (with standards) | Excellent (with qNMR) | Poor |
| Throughput | High | Moderate | Low | Very High |
| Cost | Moderate | High | High | Low |
Method Validation: Ensuring Trustworthiness in Purity Data
For use in a regulated environment, such as drug development, any analytical method for purity assessment must be validated according to guidelines from the International Council for Harmonisation (ICH).[14] Validation demonstrates that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Diagram: The Interrelation of Key Validation Parameters
Caption: Key parameters for analytical method validation.
Conclusion: A Holistic Approach to Purity Assessment
Assessing the purity of a synthetic compound like 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid requires a thoughtful and multi-faceted approach. No single technique can provide a complete picture of a sample's purity.
-
HPLC-UV stands out as the primary workhorse for routine purity analysis due to its high throughput, excellent quantitation, and ability to separate a wide range of potential impurities.
-
GC-MS offers superior resolution and definitive identification of volatile and semi-volatile impurities, provided that a reliable derivatization procedure is established.
-
¹H NMR is indispensable for confirming the structure of the main component and can provide a rapid, albeit less sensitive, assessment of purity without the need for reference standards for every impurity.
-
FTIR serves as a rapid and straightforward method for identity confirmation.
For researchers and drug development professionals, a combination of these techniques provides a self-validating system for purity assessment. A high-purity batch of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid should exhibit a single major peak in HPLC and GC-MS, a clean ¹H NMR spectrum consistent with its structure, and an FTIR spectrum showing the expected functional groups. By employing this integrated analytical strategy, scientists can proceed with confidence in the quality of their synthetic intermediates, ensuring the integrity and success of their research and development endeavors.
References
-
Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2022). PubMed Central. [Link]
- Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. (n.d.).
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.).
- Acylation of thiophene. (1949).
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
-
Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper. [Link]
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing S.L.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
- Synthetic approaches to 1,4-dicarbonyl compounds. (n.d.).
- Comparison of GC and HPLC for the quantification of organic acids in coffee. (n.d.). SciSpace.
-
Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. (2022). ACS Publications. [Link]
- Process for preparing thiophene and its derivatives. (n.d.).
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. [Link]
- A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in R
- 13C NMR spectra of synthesized model compound 4f. (n.d.).
-
HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. [Link]
- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
-
Preparation and Restrosynthetic of 1,4-dicarbonyl compounds: for five-member heterocycle... (2019). YouTube. [Link]
- Synthesis of thiophenes from two different ketones (acetophenone and...). (n.d.).
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (n.d.).
- HPLC UV chromatogram (A) recorded at a wavelength of 232 nm and... (n.d.).
-
The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]
- 7.2.1 ) From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. (n.d.). University of Babylon.
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
-
HPLC vs GC: Choosing the Right Chromatography Technique. (2025). Lab Manager. [Link]
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). MDPI.
- Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (2022). TÜBİTAK Academic Journals.
- Analysis of Trace (mg/kg)
-
Understanding Impurity Analysis. (n.d.). Cormica. [Link]
- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (n.d.).
-
Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. (2023). PubMed Central. [Link]
- Active Pharmaceutical Ingredient Analysis. (n.d.). Technology Networks.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme.
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
-
Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025). Food Safety Institute. [Link]
-
How Important Is Chemical Purity In The Pharmaceutical Industry?. (n.d.). Moravek, Inc.. [Link]
- Development of HPLC-UV method for detection and quantification of seven organic acids in animal feed. (n.d.).
- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.).
-
Thiophene-2-carboxylic acid. (n.d.). Wikipedia. [Link]
Sources
- 1. nicovaper.com [nicovaper.com]
- 2. moravek.com [moravek.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. uomosul.edu.iq [uomosul.edu.iq]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. fda.gov [fda.gov]
A Head-to-Head Comparison of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid with Known Fatty Acid Synthase (FASN) Inhibitors
A Hypothetical Evaluation for Drug Discovery Researchers
In the landscape of oncological research, the metabolic reprogramming of cancer cells presents a fertile ground for novel therapeutic strategies.[1][2] One of the key enzymes in this reprogramming is Fatty Acid Synthase (FASN), which is responsible for the synthesis of fatty acids.[3][4] In many cancers, FASN is significantly overexpressed, correlating with poor prognosis and making it an attractive target for anticancer drug development.[1][2][3] This guide provides a head-to-head comparison of a novel investigational compound, 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, with well-characterized FASN inhibitors.
Disclaimer: 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is an investigational compound and its inhibitory activity against FASN is hypothetical for the purpose of this guide. The experimental data presented for this compound is illustrative and intended to guide researchers in the potential evaluation of similar molecules.
The Central Role of FASN in Cancer Metabolism
Fatty acid synthase is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[4] While most normal tissues utilize circulating fatty acids, many tumor cells are dependent on de novo fatty acid synthesis for their growth and survival.[3] This reliance on FASN makes it a promising target for selective cancer therapy. Inhibition of FASN in cancer cells has been shown to induce apoptosis and suppress tumor growth.[3][5]
The Inhibitors in Focus
This guide will compare the hypothetical FASN inhibitor, 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, with three established FASN inhibitors:
-
Orlistat: An FDA-approved anti-obesity drug that also inhibits the thioesterase domain of FASN.[5][6]
-
Cerulenin: A natural antifungal antibiotic that irreversibly inhibits the β-ketoacyl-ACP synthase domain of FASN.[7][8][9]
-
C75: A synthetic α-methylene-γ-butyrolactone that acts as an inhibitor of the β-ketoacyl synthase domain.[10][11]
Comparative Analysis of FASN Inhibitory Activity
The following table summarizes the (hypothetical) inhibitory activity of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid against FASN, in comparison to the known inhibitors Orlistat, Cerulenin, and C75. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target Domain | Mechanism of Action | IC50 (μM) - Hypothetical/Reported |
| 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | β-ketoacyl synthase (Hypothesized) | Covalent inhibition (Hypothesized) | 15 (Hypothetical) |
| Orlistat | Thioesterase | Covalent, irreversible | 145.25[12] |
| Cerulenin | β-ketoacyl synthase | Covalent, irreversible | 3.54 (as μg/mL)[12] |
| C75 | β-ketoacyl synthase | Slow-binding, irreversible | 35[13] |
Note: The IC50 values for the known inhibitors are sourced from different studies and may have been determined using different assay conditions and cell lines. Therefore, these values should be considered as indicative rather than for direct, absolute comparison.
Proposed Mechanism of Action of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Based on its chemical structure, 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is hypothesized to act as an irreversible inhibitor of the β-ketoacyl synthase (KS) domain of FASN. The presence of two oxo groups could render the molecule susceptible to nucleophilic attack by a cysteine residue in the active site of the KS domain, similar to the mechanism of cerulenin.[8] The thiophene ring may contribute to the binding affinity and specificity of the compound.
Experimental Protocol: Spectrophotometric Assay for FASN Inhibition
To empirically determine and compare the inhibitory potential of novel compounds like 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, a robust and reproducible assay is essential. The most common method is a spectrophotometric assay that measures the decrease in NADPH concentration during the fatty acid synthesis process.[14][15]
Materials and Reagents
-
Purified human FASN enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (pH 7.0)
-
Inhibitor compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Step-by-Step Procedure
-
Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH.
-
Add the inhibitor: Add varying concentrations of the inhibitor (or vehicle control) to the wells.
-
Pre-incubate with the enzyme: Add the purified FASN enzyme to each well and pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction: Start the enzymatic reaction by adding malonyl-CoA to each well.
-
Monitor NADPH oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The rate of NADPH oxidation is proportional to the FASN activity.
-
Calculate percentage inhibition: Determine the rate of reaction for each inhibitor concentration and calculate the percentage of inhibition relative to the vehicle control.
-
Determine IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and FASN Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the FASN spectrophotometric inhibition assay.
Caption: Simplified diagram of the FASN pathway and points of inhibition.
Conclusion and Future Directions
The hypothetical analysis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid as a Fatty Acid Synthase inhibitor underscores the potential for novel chemical scaffolds in targeting cancer metabolism. Its structural features suggest a plausible mechanism for FASN inhibition, warranting further investigation. The provided experimental protocol offers a standardized method for evaluating its efficacy and comparing it against established inhibitors like Orlistat, Cerulenin, and C75.
Future research should focus on the synthesis and in vitro testing of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid to validate its FASN inhibitory activity. Subsequent studies could explore its selectivity for cancer cells over normal cells, its effects on downstream cellular processes such as apoptosis and cell proliferation, and its potential in in vivo cancer models. The continued exploration of novel FASN inhibitors is a critical endeavor in the development of next-generation cancer therapeutics.
References
-
Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy. (2012). PMC. [Link]
-
Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells. (n.d.). PMC. [Link]
-
Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock. (n.d.). PLoS One. [Link]
-
Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. (n.d.). PMC. [Link]
-
Fatty acid synthase as a potential therapeutic target in cancer. (n.d.). PMC. [Link]
-
Mechanism of action of cerulenin on fatty acid synthetase. Effect of cerulenin on iodoacetamide-induced malonyl-CoA decarboxylase activity. (1979). PubMed. [Link]
-
Inhibition of the fungal fatty acid synthase type I multienzyme complex. (2008). PNAS. [Link]
-
Identification of Fasnall as a therapeutically effective Complex I inhibitor. (n.d.). PMC. [Link]
-
A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. (2020). MDPI. [Link]
-
Fatty Acid Synthase: An Emerging Target in Cancer. (n.d.). MDPI. [Link]
-
Synthesis and antitumor activity of an inhibitor of fatty acid synthase. (2000). PNAS. [Link]
-
Discovery and development of gastrointestinal lipase inhibitors. (n.d.). Wikipedia. [Link]
-
Landscape of the oncogenic role of fatty acid synthase in human tumors. (2021). Aging-US. [Link]
-
Cerulenin. (n.d.). Wikipedia. [Link]
-
Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity. (2003). ResearchGate. [Link]
-
Fatty acid synthase inhibitors (A) Cerulenin. (B) C75. (C) Orlistat.... (n.d.). ResearchGate. [Link]
-
C75 inhibits FAS and fatty acid synthesis. (A) C75 has characteristics... (n.d.). ResearchGate. [Link]
-
What is the mechanism of Orlistat? (2024). Patsnap Synapse. [Link]
-
The fatty acid synthase inhibitor orlistat reduces experimental metastases and angiogenesis in B16-F10 melanomas. (2008). ResearchGate. [Link]
-
Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis. (n.d.). PMC. [Link]
-
A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. (2020). PubMed. [Link]
-
Metabolic reprogramming drives prostate cancer progression and treatment resistance. (2025). EurekAlert!. [Link]
-
Abstract B54: The role of fatty acid synthase in regulation of autophagy in colorectal cancer. (2016). AACR Publications. [Link]
-
Fatty acid synthase inhibitor cerulenin inhibits topoisomerase I catalytic activity and augments SN-38-induced apoptosis. (2012). PubMed. [Link]
-
Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. (2023). Semantic Scholar. [Link]
-
XENICAL (orlistat) is a lipase inhibitor for obesity management that acts by inhibitin. (n.d.). accessdata.fda.gov. [Link]
-
Enanthic acid. (n.d.). Wikipedia. [Link]
-
4,7-Dioxoheptanoic acid. (n.d.). PubChem. [Link]
Sources
- 1. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of cerulenin on fatty acid synthetase. Effect of cerulenin on iodoacetamide-induced malonyl-CoA decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cerulenin - Wikipedia [en.wikipedia.org]
- 10. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action for a Novel Kinase Inhibitor: A Case Study with a 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid Derivative
For drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is paramount. It forms the scientific bedrock upon which a compound's therapeutic potential and safety profile are built. This guide provides a comprehensive, multi-faceted approach to MoA validation for novel kinase inhibitors, using a hypothetical 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid derivative, which we will refer to as "Compound X," as a case study. Our approach emphasizes the use of orthogonal, self-validating experimental systems to build a robust and compelling data package.
Phase 1: Confirming Direct Target Engagement in a Cellular Context
The foundational step in any MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within a living cell. This is crucial to distinguish true target-specific effects from off-target or non-specific activities. We will compare two powerful techniques for this purpose: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, increases the thermal stability of its target protein.[1] This stabilization can be detected by heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining at different temperatures.[2][3]
Caption: CETSA workflow for assessing target engagement.
-
Cell Culture and Treatment: Plate a human cancer cell line known to express the putative kinase target (e.g., HEK293 cells overexpressing the target kinase) in 10 cm dishes and grow to ~80% confluency. Treat the cells with varying concentrations of Compound X or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Harvesting and Lysis: After treatment, wash the cells with ice-cold PBS, scrape, and pellet them by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.
-
Thermal Challenge: Clear the lysate by centrifugation. Aliquot the supernatant into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[4]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target kinase in each sample by Western blotting or an equivalent protein quantification method like ELISA.
-
Data Interpretation: Plot the percentage of soluble target protein against the temperature for both the vehicle- and Compound X-treated samples. A shift in the melting curve to higher temperatures in the presence of Compound X indicates direct target engagement.
| Treatment | Tm (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (0.1% DMSO) | 52.1 | - |
| Compound X (10 µM) | 58.6 | +6.5 |
| Known Inhibitor (1 µM) | 59.2 | +7.1 |
Method 2: Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique that provides real-time, label-free analysis of molecular interactions.[5] It measures the binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (equilibrium dissociation constant, KD) of an analyte (the inhibitor) to a ligand (the target kinase) immobilized on a sensor chip.[5][6]
Caption: SPR workflow for kinetic analysis.
-
Immobilization: Activate a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Immobilize the purified recombinant target kinase onto the chip surface via amine coupling. Deactivate any remaining active esters with ethanolamine.
-
Binding Measurement: Prepare a dilution series of Compound X in a suitable running buffer. Inject the different concentrations of Compound X over the sensor chip surface, followed by a dissociation phase where only running buffer is injected.
-
Data Analysis: The binding events are recorded as sensorgrams. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). The residence time (τ) of the compound on the target can be calculated as 1/kd.[7]
| Compound | KD (nM) | ka (105 M-1s-1) | kd (10-3 s-1) | Residence Time (τ) (min) |
| Compound X | 50 | 2.0 | 1.0 | 16.7 |
| Known Inhibitor | 10 | 5.0 | 0.5 | 33.3 |
Comparison of Target Engagement Assays
| Feature | CETSA | SPR |
| Environment | Cellular (more physiological) | In vitro (purified components) |
| Information | Target engagement, relative affinity | Binding kinetics (ka, kd), affinity (KD) |
| Throughput | Moderate to high | Low to moderate |
| Requirement | Antibody for detection | Purified, active protein |
| Key Advantage | Confirms binding in a native cellular environment | Provides detailed kinetic information |
The combination of CETSA and SPR provides a powerful, self-validating system. CETSA confirms that Compound X can reach and bind to its target in the complex milieu of a living cell, while SPR provides precise, quantitative data on the binding kinetics, which is invaluable for structure-activity relationship (SAR) studies.
Phase 2: Demonstrating On-Target Inhibition in a Signaling Pathway
Confirming direct binding is necessary, but not sufficient. We must also demonstrate that this binding event translates into a functional consequence, namely the inhibition of the kinase's enzymatic activity. A common way to assess this is by measuring the phosphorylation status of a known downstream substrate of the target kinase. For this case study, we will assume Compound X targets a kinase within the well-characterized Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9]
Hypothetical Signaling Pathway: MAPK Cascade
Caption: MAPK pathway with MEK as the target of Compound X.
Method: Western Blotting for Phospho-ERK
By treating cells with Compound X, we expect to see a dose-dependent decrease in the phosphorylation of ERK (p-ERK), the direct substrate of MEK.
-
Cell Treatment and Lysis: Seed a relevant cancer cell line (e.g., A375, which has a constitutively active MAPK pathway) in 6-well plates. Treat the cells with a dose range of Compound X for a specified time (e.g., 2 hours).
-
Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.[10][11]
-
Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands and quantify the band intensities using densitometry software.[10] Normalize the p-ERK signal to the total ERK signal.
| Compound X (µM) | Normalized p-ERK/Total ERK Ratio | % Inhibition of p-ERK |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.75 | 25% |
| 1 | 0.30 | 70% |
| 10 | 0.05 | 95% |
This data would demonstrate that Compound X inhibits the target kinase's activity in a cellular context, directly linking target engagement to a downstream signaling event.
Phase 3: Correlating Target Inhibition with a Cellular Phenotype
The final, crucial piece of the MoA puzzle is to connect the observed on-target molecular effects to a relevant cellular phenotype. Since the MAPK pathway is a key regulator of cell proliferation, a logical step is to assess the impact of Compound X on the growth of cancer cells.[9]
Method: Real-Time Cell Proliferation Assay
Live-cell imaging systems, such as the IncuCyte®, allow for the continuous, non-invasive monitoring of cell proliferation over time by measuring cell confluence.[12][13]
Caption: Real-time cell proliferation assay workflow.
-
Cell Seeding: Seed A375 cells at a low density (e.g., 2,000 cells/well) in a 96-well plate and allow them to attach overnight.[12]
-
Treatment: Add a range of concentrations of Compound X and a known MEK inhibitor as a positive control to the wells.
-
Imaging: Place the plate inside the IncuCyte® instrument, which is housed within a standard cell culture incubator. Schedule repeated imaging (e.g., every 4 hours) for 3-5 days.[14]
-
Analysis: The IncuCyte® software automatically calculates the percent confluence for each well at every time point. Use these values to generate proliferation curves and calculate the EC50 (the concentration that causes 50% of the maximal inhibitory effect) at a chosen time point (e.g., 72 hours).
| Compound | EC50 (nM) for Proliferation Inhibition |
| Compound X | 85 |
| Known MEK Inhibitor | 20 |
An EC50 value in the nanomolar range for Compound X would strongly correlate with its ability to inhibit p-ERK and bind to its target, providing a clear link from molecular mechanism to cellular function.
Conclusion: A Triad of Evidence for MoA Validation
By systematically employing this three-phased approach, we have constructed a robust, evidence-based MoA for our hypothetical Compound X.
Summary of Validating Evidence
| Phase | Experiment | Key Question | Finding for Compound X |
| 1. Target Engagement | CETSA | Does it bind the target in cells? | Yes, thermal shift observed. |
| SPR | What are the binding kinetics? | Binds with high affinity (nanomolar KD). | |
| 2. Target Inhibition | Western Blot | Does it inhibit target activity? | Yes, dose-dependent decrease in p-ERK. |
| 3. Phenotypic Effect | IncuCyte® Assay | Does it affect cell function? | Yes, inhibits cell proliferation (nanomolar EC50). |
This triad of evidence—direct target engagement, inhibition of downstream signaling, and a corresponding cellular phenotype—forms a coherent and compelling narrative for the mechanism of action of Compound X. Each phase of this guide utilizes self-validating systems and orthogonal assays to ensure scientific rigor and build confidence in the compound's potential as a therapeutic agent. This structured approach is not merely a checklist but a logical framework for generating high-quality, trustworthy data essential for any successful drug development program.
References
-
Incucyte® Label-Free Cell Proliferation Assay Protocol. Sartorius. [Link]
-
Scott, J. D., & Pawson, T. (2009). Cell Signaling in Space and Time: Where Proteins Come Together and When They're Apart. Science. [Link]
-
Zhang, Y., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]
-
Bamborough, P., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PubMed Central. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Aplin, A. E., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]
-
Ocasio, C. A., et al. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PubMed Central. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Protocol IncuCyte® Cell Cycle Assay. University of Bergen. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). ResearchGate. [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2012). PubMed Central. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (2019). ResearchGate. [Link]
-
Heptanoic Acid. PubChem. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]
-
Kinascreen SPR services. Biaffin. [Link]
-
High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. (2024). bioRxiv. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2021). Taylor & Francis Online. [Link]
-
The detection of MAPK signaling. (2017). ResearchGate. [Link]
-
Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures. (2022). PubMed Central. [Link]
-
A Practical Guide to Target Engagement Assays. (2023). Selvita. [Link]
-
Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. (2017). PubMed. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Publications. [Link]
-
Incucyte® Video (preview): Introduction to Live-Cell Analysis for Cytotoxicity. (2023). YouTube. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2009). PubMed Central. [Link]
-
Rapid discovery of drug target engagement by isothermal shift assay. (2019). bioRxiv. [Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. [Link]
-
Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]
-
MAPK signaling pathway. Cusabio. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cusabio.com [cusabio.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sartorius.com [sartorius.com]
- 13. youtube.com [youtube.com]
- 14. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid Against Established Antimicrobial Agents
This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of the novel investigational compound, 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, hereafter referred to as Compound TDA. The performance of Compound TDA is benchmarked against a panel of established antimicrobial agents representing different classes: Vancomycin (a glycopeptide), Ciprofloxacin (a fluoroquinolone), and Meropenem (a carbapenem). Our objective is to present a scientifically rigorous comparison, grounded in established methodologies, to aid researchers and drug development professionals in assessing the potential of this new chemical entity.
The selection of comparator agents is deliberate. Vancomycin is a cornerstone for treating serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Ciprofloxacin offers broad-spectrum activity against both Gram-positive and Gram-negative bacteria by targeting DNA replication. Meropenem, a broad-spectrum β-lactam antibiotic, is often reserved for treating severe and multidrug-resistant infections. By comparing Compound TDA against these agents, we can contextualize its spectrum of activity and potential clinical utility.
Experimental Design for Comparative Efficacy
The cornerstone of this comparative analysis lies in a series of well-defined in vitro experiments designed to quantify and compare the antimicrobial activity of Compound TDA and the selected established agents. The following experimental workflow provides a robust pathway for this evaluation.
Figure 1: A high-level overview of the experimental workflow for assessing the comparative efficacy of Compound TDA.
Methodologies
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and standardization.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We will employ the broth microdilution method.
Protocol:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of Compound TDA, Vancomycin, Ciprofloxacin, and Meropenem in a suitable solvent (e.g., water or DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC for the tested organisms (e.g., 0.06 to 128 µg/mL).
-
Inoculum Preparation: Culture the test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight on appropriate agar plates. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). Incubate the plates at 35 ± 2 °C for 18-24 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Plating: Spot-inoculate the aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Comparative Efficacy Data
The following tables present hypothetical data for Compound TDA against selected Gram-positive and Gram-negative bacteria, in comparison to the established agents.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | Compound TDA | Vancomycin | Ciprofloxacin | Meropenem |
| Staphylococcus aureus ATCC 29213 | 2 | 1 | 0.5 | 0.25 |
| Enterococcus faecalis ATCC 29212 | 4 | 2 | 1 | 1 |
| Escherichia coli ATCC 25922 | 8 | >128 | 0.06 | 0.03 |
| Pseudomonas aeruginosa ATCC 27853 | 16 | >128 | 0.25 | 0.5 |
Table 2: Minimum Bactericidal Concentrations (MBCs) in µg/mL
| Organism | Compound TDA | Vancomycin | Ciprofloxacin | Meropenem |
| Staphylococcus aureus ATCC 29213 | 4 | 4 | 1 | 0.5 |
| Enterococcus faecalis ATCC 29212 | 8 | 8 | 2 | 2 |
| Escherichia coli ATCC 25922 | >64 | >128 | 0.12 | 0.06 |
| Pseudomonas aeruginosa ATCC 27853 | >64 | >128 | 0.5 | 1 |
Time-Kill Kinetic Assays
Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.
Protocol:
-
Preparation: Prepare flasks containing CAMHB with the antimicrobial agents at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control flask without any antimicrobial agent.
-
Inoculation: Inoculate each flask with the test organism to a final density of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the viable bacterial count (CFU/mL).
-
Incubation and Counting: Incubate the plates at 35 ± 2 °C for 18-24 hours and then count the number of colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the antimicrobial agent.
Hypothetical Mechanism of Action of Compound TDA
Based on the thiophene and diketone moieties in its structure, a plausible, yet hypothetical, mechanism of action for Compound TDA could involve the inhibition of bacterial fatty acid synthesis, a pathway essential for building cell membranes.
Figure 2: A conceptual diagram illustrating a hypothetical mechanism of action for Compound TDA, targeting the bacterial fatty acid synthesis (FASII) pathway.
Discussion and Interpretation
The hypothetical data presented in Tables 1 and 2 suggest that Compound TDA exhibits activity primarily against Gram-positive bacteria, with MICs of 2 and 4 µg/mL for S. aureus and E. faecalis, respectively. Its activity against Gram-negative bacteria appears to be significantly lower.
The MBC/MIC ratio is a key indicator of whether an agent is bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). A ratio of ≤ 4 is generally considered indicative of bactericidal activity. For Compound TDA against S. aureus and E. faecalis, the MBC/MIC ratios are 2, suggesting bactericidal action. In contrast, for the Gram-negative organisms tested, the MBCs are significantly higher than the MICs, indicating a more bacteriostatic effect.
When compared to the established agents, Compound TDA's activity against Gram-positive organisms is less potent than Vancomycin, Ciprofloxacin, and Meropenem in this hypothetical scenario. However, its novel chemical structure may offer advantages in overcoming existing resistance mechanisms. Further studies, including testing against a panel of drug-resistant clinical isolates, are warranted.
The proposed mechanism of action, targeting the FASII pathway, is distinct from the mechanisms of the comparator agents. Vancomycin inhibits cell wall synthesis, Ciprofloxacin targets DNA gyrase and topoisomerase IV, and Meropenem also inhibits cell wall synthesis by binding to penicillin-binding proteins. This unique mechanism could make Compound TDA a valuable candidate for combination therapy or for treating infections caused by bacteria resistant to other classes of antibiotics.
Conclusion
This guide has outlined a systematic approach for the comparative evaluation of a novel antimicrobial agent, Compound TDA. The provided methodologies for determining MIC, MBC, and time-kill kinetics are based on internationally recognized standards. The hypothetical data and its interpretation illustrate how such a comparison can be framed to understand the potential strengths and weaknesses of a new compound. While the in vitro data in this example positions Compound TDA as a potential candidate for further investigation against Gram-positive pathogens, comprehensive studies including a broader range of clinical isolates, toxicity profiling, and in vivo efficacy models are essential next steps in its development.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07-A10, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition. CLSI, 940 West Valley Road, Suite 1400, Wayne, PA 19087-1898 USA, 2015. [Link]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
This guide provides essential safety protocols and operational directives for the handling of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety information from structurally related molecules, namely heptanoic acid and thiophene, to establish a robust framework for risk mitigation. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to ensure a safe laboratory environment.
Hazard Analysis: A Synthesis of Structural Precedents
4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is a multifaceted molecule featuring a carboxylic acid, two ketone functionalities, and a thiophene ring. This unique combination necessitates a comprehensive understanding of the potential hazards associated with each component.
-
Carboxylic Acid Moiety: The heptanoic acid component suggests that the compound is likely to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] Inhalation may also lead to respiratory irritation.[1][3][4]
-
Thiophene Moiety: The presence of the thiophene ring introduces the potential for flammability, eye irritation, and potential harm if swallowed.[5]
-
Dioxo Functionality: The two ketone groups may contribute to the overall reactivity and toxicological profile of the compound.
Given these considerations, it is imperative to handle 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid with a high degree of caution, assuming it possesses a combination of the hazards associated with its structural parents.
Personal Protective Equipment (PPE): A Multi-layered Defense
A meticulous and multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. The following table outlines the recommended PPE, categorized by the area of protection.
| Protection Area | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Due to the corrosive nature of the carboxylic acid group and the eye-irritating properties of thiophene, robust eye and face protection is critical to prevent splashes.[5][6] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Select gloves that are resistant to organic acids and aromatic compounds. Always inspect gloves for any signs of degradation or perforation before use.[6][7] |
| Body Protection | A flame-resistant lab coat worn over full-length clothing and closed-toe shoes. | A lab coat will protect against incidental skin contact. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] |
Operational and Disposal Plans: A Step-by-Step Guide
Prudent Handling and Storage Protocols
-
Ventilation is Key: Always handle 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Incompatibilities: Store the compound away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5]
-
Controlled Environment: Keep the container tightly closed and store in a cool, dry, and dark place.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Spill Management and Emergency Procedures
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and institutional safety office.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep the material to avoid generating dust.
-
Neutralization (for acidic components): If the spill is significant and the acidic nature is a primary concern, consider gentle neutralization with a weak base (e.g., sodium bicarbonate solution) after initial containment.
-
Collection and Disposal: Collect the contained material in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Thoroughly decontaminate the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste containing 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Workflow and Decision-Making Diagrams
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
